molecular formula C10H11F2NO3 B14930711 4-(Difluoromethoxy)-3-ethoxybenzamide

4-(Difluoromethoxy)-3-ethoxybenzamide

カタログ番号: B14930711
分子量: 231.20 g/mol
InChIキー: LDVWGCGHDZPHMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(Difluoromethoxy)-3-ethoxybenzamide is a useful research compound. Its molecular formula is C10H11F2NO3 and its molecular weight is 231.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Difluoromethoxy)-3-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-3-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H11F2NO3

分子量

231.20 g/mol

IUPAC名

4-(difluoromethoxy)-3-ethoxybenzamide

InChI

InChI=1S/C10H11F2NO3/c1-2-15-8-5-6(9(13)14)3-4-7(8)16-10(11)12/h3-5,10H,2H2,1H3,(H2,13,14)

InChIキー

LDVWGCGHDZPHMC-UHFFFAOYSA-N

正規SMILES

CCOC1=C(C=CC(=C1)C(=O)N)OC(F)F

製品の起源

United States
Foundational & Exploratory

physicochemical properties of 4-(difluoromethoxy)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(difluoromethoxy)-3-ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 4-(difluoromethoxy)-3-ethoxybenzamide. As a benzamide derivative, this molecule holds potential for applications in medicinal chemistry, where understanding its fundamental properties is a critical prerequisite for any drug discovery and development pipeline.[1] While specific experimental data for this compound is not extensively available in public literature, this document serves as a procedural guide, outlining the essential experimental protocols and theoretical considerations necessary to determine its key physicochemical parameters. We will detail the established methodologies for assessing thermal properties, solubility, and lipophilicity, providing the causal insights behind experimental choices to ensure robust and reliable data generation.

Chemical Identity and Structural Attributes

A thorough characterization begins with the unambiguous confirmation of the molecule's identity.

  • IUPAC Name: 4-(difluoromethoxy)-3-ethoxybenzamide

  • Molecular Formula: C₁₀H₁₁F₂NO₃

  • Molecular Weight: 231.19 g/mol

  • Chemical Structure: The molecule consists of a central benzene ring substituted with four functional groups: a primary amide (-CONH₂), an ethoxy group (-OCH₂CH₃), and a difluoromethoxy group (-OCHF₂).

The amide group provides both hydrogen bond donor and acceptor capabilities, which will significantly influence its solubility and melting point. The difluoromethoxy and ethoxy groups are expected to contribute to the molecule's lipophilicity.

Predicted Physicochemical Profile

Based on its structural motifs and data from analogous compounds, we can establish an expected profile for 4-(difluoromethoxy)-3-ethoxybenzamide. These predictions are foundational for designing experiments and selecting appropriate analytical techniques.

PropertyPredicted Value / CharacteristicRationale and Comparative Insights
Melting Point (°C) Solid at room temperature; likely >150°CBenzamides are typically crystalline solids with relatively high melting points due to strong intermolecular hydrogen bonding. For comparison, 4-ethoxybenzamide has a melting point of 208-210°C.[2]
Aqueous Solubility Sparingly solubleThe aromatic ring and ether groups contribute to hydrophobicity. While the amide can form hydrogen bonds with water, the overall molecule is not expected to be highly soluble.[3]
Lipophilicity (LogP) Moderately lipophilic (Predicted range: 2.0-3.0)The difluoromethoxy group is known to increase lipophilicity compared to a methoxy or hydroxyl group.[4] This property is critical for membrane permeability and is a key factor in drug discovery.[5]
pKa Weakly basic (amide nitrogen); Weakly acidic (amide N-H)The amide proton is very weakly acidic (pKa ~17). The amide oxygen can be protonated under strongly acidic conditions, but it is generally considered neutral for physiological pH ranges.[6]

Experimental Characterization Protocols

The following sections provide detailed, self-validating protocols for the experimental determination of the core physicochemical properties.

Thermal Properties: Melting Point Determination

The melting point provides a crucial indication of a compound's purity and identity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress and broaden the melting range.[7]

Protocol: Capillary Melting Point Determination [8][9]

  • Sample Preparation: Ensure the synthesized 4-(difluoromethoxy)-3-ethoxybenzamide is a finely powdered, completely dry solid.[10]

  • Capillary Loading: Introduce a small amount of the powdered sample into a glass capillary tube, tapping gently to pack the sample to a height of approximately 2-3 mm.[7][10]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

  • Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point found in the previous step.

  • Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute.[8]

  • Record Melting Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[8] This range is the compound's melting point.

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Rapid Heating (Approx. MP) C->D E Cool & Prepare New Sample D->E F Heat to T_approx - 15°C E->F G Heat Slowly (1-2°C/min) F->G H Observe & Record Melting Range G->H

Workflow for Melting Point Determination.
Aqueous Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11][12]

Protocol: Shake-Flask Method for Equilibrium Solubility [11][13]

  • System Preparation: To a series of glass vials, add a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4).

  • Addition of Compound: Add an excess amount of solid 4-(difluoromethoxy)-3-ethoxybenzamide to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.[11]

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution). Immediately filter the sample using a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the compound.[11][12]

  • Quantification: Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][14] A standard calibration curve must be prepared to ensure accurate quantification.[14]

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature and pH.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal & Agitate (24-72h) at Constant T A->B C Centrifuge to Pellet Solid B->C D Collect & Filter Supernatant C->D E Dilute Sample D->E F Quantify Concentration via HPLC E->F G Calculate Solubility (mg/mL) F->G

Shake-Flask Method for Solubility.
Lipophilicity: LogP Determination

The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which is fundamental to predicting its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[5] A LogP value less than 5 is one of the criteria in Lipinski's Rule of Five for orally available drugs.[15]

Protocol: Shake-Flask Method for LogP Determination [1][16]

  • Phase Preparation: Prepare pre-saturated n-octanol (saturated with water) and pre-saturated water or buffer (pH 7.4, saturated with n-octanol). This step is critical to prevent volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of 4-(difluoromethoxy)-3-ethoxybenzamide in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.

  • Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the octanol and aqueous layers.[1]

  • Sample Collection: Carefully withdraw a sample from each phase.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.[16]

  • Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[1]

Conclusion

The are foundational to understanding its potential as a pharmacologically active agent. This guide provides the necessary experimental framework for researchers to reliably determine its melting point, aqueous solubility, and lipophilicity. The described protocols, including the capillary method for melting point and the gold-standard shake-flask method for solubility and LogP, are designed to produce accurate and reproducible data. Adherence to these systematic characterization workflows is an indispensable step in the rational design and development of new chemical entities.

References

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  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Medical University of Lublin. Retrieved from https://www.umlub.pl/gfx/umlub/userfiles/dorota_kowalczuk/2_kowalczuk_d._hplc....pdf
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A Technical Guide to the Structural Elucidation of 4-(difluoromethoxy)-3-ethoxybenzamide: A Case Study in Small Molecule Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides the optimization of lead compounds, and is a critical component of intellectual property protection.[1] Benzamide derivatives, a class of compounds known for their diverse biological activities, are of significant interest to researchers.[1][2] This guide focuses on a specific, novel benzamide derivative, 4-(difluoromethoxy)-3-ethoxybenzamide, and outlines the comprehensive methodology for determining its crystal structure.

While, to date, the specific crystal structure of 4-(difluoromethoxy)-3-ethoxybenzamide has not been deposited in public repositories such as the Cambridge Crystallographic Data Centre (CCDC), this document serves as a robust, experience-driven framework for its elucidation. We will proceed from the synthesis of the target compound to the intricate process of single-crystal X-ray diffraction (SCXRD), providing not just a protocol, but the scientific rationale that informs each step.

Part 1: Synthesis of 4-(difluoromethoxy)-3-ethoxybenzamide

The journey to a crystal structure begins with the synthesis of the pure compound. Based on established synthetic routes for related benzaldehydes and benzoic acids, a plausible pathway to 4-(difluoromethoxy)-3-ethoxybenzamide is proposed. The starting material, 4-(difluoromethoxy)-3-ethoxybenzaldehyde, is commercially available.[3] The synthesis would proceed through an oxidation to the corresponding benzoic acid, followed by amidation.

Proposed Synthetic Workflow:

A 4-(difluoromethoxy)- 3-ethoxybenzaldehyde C 4-(difluoromethoxy)- 3-ethoxybenzoic acid A->C Oxidation B Potassium Permanganate (KMnO4) E Acid Chloride Intermediate C->E Activation D Thionyl Chloride (SOCl2) G 4-(difluoromethoxy)- 3-ethoxybenzamide E->G Amidation F Ammonia (NH3)

Caption: Proposed synthesis of 4-(difluoromethoxy)-3-ethoxybenzamide.

Experimental Protocol: Synthesis

  • Oxidation: 4-(difluoromethoxy)-3-ethoxybenzaldehyde is oxidized to 4-(difluoromethoxy)-3-ethoxybenzoic acid using a suitable oxidizing agent, such as potassium permanganate, in an alkaline aqueous solution. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Purification of the Acid: Upon completion, the reaction mixture is worked up to isolate the benzoic acid derivative.[] This typically involves acidification to precipitate the product, followed by filtration and recrystallization to achieve high purity.

  • Activation and Amidation: The purified carboxylic acid is then converted to a more reactive species, such as an acid chloride, using thionyl chloride or oxalyl chloride. The resulting activated intermediate is carefully reacted with ammonia to form the final benzamide product.

  • Final Purification: The crude 4-(difluoromethoxy)-3-ethoxybenzamide is purified by column chromatography or recrystallization to yield a sample of >98% purity, which is essential for successful crystallization.

Part 2: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging and critical bottleneck in structure determination.[5] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice. The choice of solvent and crystallization technique are paramount and often require empirical screening.

Common Crystallization Techniques for Benzamide Derivatives:

  • Slow Evaporation: This is the most straightforward method.[6] The compound is dissolved in a solvent of moderate volatility and solubility. The container is covered with a perforated film to allow the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.[1][6]

  • Vapor Diffusion: This technique is highly effective for small amounts of material.[7][8] The compound is dissolved in a solvent and placed in a small, open vial. This vial is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solvent, reducing the compound's solubility and promoting crystal growth.

  • Thermal Recrystallization (Slow Cooling): For compounds with temperature-dependent solubility, a saturated solution can be prepared at an elevated temperature and then cooled slowly.[9] This controlled reduction in temperature can lead to the formation of high-quality crystals.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of 4-(difluoromethoxy)-3-ethoxybenzamide in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene). The ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.

  • Setup for Slow Evaporation:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a chosen solvent (e.g., ethyl acetate) in a small vial.

    • Cover the vial with parafilm and puncture it with a needle a few times.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Setup for Vapor Diffusion (Hanging Drop):

    • Dissolve 2-5 mg of the compound in a small amount of a solvent (e.g., acetone).

    • Place a larger volume of an anti-solvent (e.g., hexane) in the well of a crystallization plate.

    • Pipette a small drop of the compound solution onto the underside of a siliconized cover slip and invert it over the well, sealing the system.

    • Monitor for crystal formation within the drop.

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal (ideally 0.05 - 0.2 mm in each dimension) is obtained, it can be analyzed using SCXRD to determine the precise arrangement of atoms in the crystal lattice.[8]

SCXRD Experimental Workflow:

A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B Mount on goniometer C Data Reduction & Integration B->C Raw diffraction images D Structure Solution (e.g., Direct Methods) C->D Reflection data (hkl, I, σ(I)) E Structure Refinement D->E Initial atomic model F Validation & Final Report (CIF File) E->F Refined structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to prevent radiation damage and reduce thermal motion.[10]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2][10] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This yields a list of reflections with their Miller indices (hkl) and intensities.

  • Structure Solution and Refinement:

    • The processed data is used to solve the phase problem and obtain an initial electron density map, often using direct methods with software like SHELXS.[2]

    • An initial molecular model is built into the electron density map.

    • This model is then refined using a least-squares minimization process (e.g., with SHELXL) to improve the fit between the calculated and observed diffraction data.[2] Hydrogen atoms are typically placed in calculated positions.

Part 4: Hypothetical Crystallographic Data and Structure

In the absence of experimental data, the following table represents a plausible set of crystallographic parameters for 4-(difluoromethoxy)-3-ethoxybenzamide, based on common values for similar organic molecules.[2][10][11]

Table 1: Representative Crystallographic Data

ParameterHypothetical Value
Chemical FormulaC10H11F2NO3
Formula Weight231.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 12.1, 10.5
α, β, γ (°)90, 105.2, 90
Volume (ų)1045
Z (molecules/unit cell)4
Density (calculated)1.47 g/cm³
Temperature100 K
Radiation (λ)Mo Kα (0.71073 Å)
R-factor (R1)~0.04
Goodness-of-fit (S)~1.05

Visualizing the Molecular Structure:

Caption: 2D representation of 4-(difluoromethoxy)-3-ethoxybenzamide.

Conclusion

The structural determination of a novel small molecule like 4-(difluoromethoxy)-3-ethoxybenzamide is a systematic process that integrates organic synthesis, the meticulous practice of crystal growing, and sophisticated X-ray diffraction analysis. While a definitive crystal structure awaits experimental validation, the protocols and workflows detailed in this guide provide a comprehensive and scientifically grounded pathway for its elucidation. The resulting atomic-level information would be invaluable for understanding its physicochemical properties and potential applications in medicinal chemistry and materials science.

References

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Mechanism of Action of 4-(Difluoromethoxy)-3-ethoxybenzamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule immunomodulators, I frequently encounter the challenge of balancing target potency with pharmacokinetic stability. The development of 4-(difluoromethoxy)-3-ethoxybenzamide derivatives represents a masterclass in rational drug design. Structurally related to blockbuster drugs like Roflumilast, these derivatives act as highly selective, competitive inhibitors of Phosphodiesterase-4 (PDE4) .

By preventing the degradation of cyclic adenosine monophosphate (cAMP), these compounds fundamentally rewire the inflammatory signaling cascade. This technical guide deconstructs the structural-activity relationship (SAR), the intracellular mechanism of action, and the self-validating experimental workflows required to evaluate these potent immunomodulators for indications such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.

Molecular Pharmacology & Structural Activity Relationship (SAR)

The efficacy of 4-(difluoromethoxy)-3-ethoxybenzamide derivatives—such as N-(3,5-Dichloropyrid-4-yl)-3-ethoxy-4-difluoromethoxybenzamide—is driven by three distinct structural motifs, each engineered to solve a specific pharmacological problem:

  • The 4-Difluoromethoxy Group (-OCF₂H): This group is a strategic bioisostere. The high electronegativity of the fluorine atoms draws electron density away from the oxygen, rendering the adjacent proton uniquely acidic. This allows the -OCF₂H group to act as a weak hydrogen bond donor—a rare and highly valuable trait for a lipophilic moiety 1. Furthermore, the robust C-F bonds confer exceptional metabolic stability, resisting oxidative cleavage by hepatic cytochrome P450 enzymes and extending the compound's half-life 2.

  • The 3-Ethoxy Substitution: This ether linkage provides critical steric bulk. Within the PDE4 active site, the ethoxy group projects into a highly conserved hydrophobic pocket, anchoring the molecule. While Roflumilast utilizes a cyclopropylmethoxy group here, the ethoxy variant achieves a nearly identical hydrophobic interaction, maintaining nanomolar enzymatic potency 3.

  • The Benzamide Core: When N-substituted with a halogenated ring (e.g., 3,5-dichloropyridine), the core coordinates directly with the bimetallic (Zn²⁺/Mg²⁺) center of the PDE4 catalytic domain. The pyridine nitrogen forms a critical hydrogen bond with a conserved glutamine residue (e.g., Gln369 in PDE4D), competitively locking out cAMP.

Mechanism of Action: The cAMP Signaling Axis

PDE4 enzymes are the primary regulators of cAMP in immune and inflammatory cells. Under normal physiological conditions, PDE4 hydrolyzes active cAMP into inactive 5'-AMP, terminating the intracellular signal.

By competitively binding to the PDE4 active site, 4-(difluoromethoxy)-3-ethoxybenzamide derivatives trigger a rapid intracellular accumulation of cAMP. This accumulation activates Protein Kinase A (PKA) and Epac (Exchange protein directly activated by cAMP). PKA subsequently phosphorylates transcription factors like CREB, which outcompetes NF-κB for co-activators. The net result is a profound immunomodulatory shift: the suppression of pro-inflammatory cytokines (TNF-α, IL-17, IFN-γ) and the upregulation of anti-inflammatory cytokines (IL-10) 4.

Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS, GPCR Agonists) AC Adenylyl Cyclase (AC) Stimulus->AC cAMP Intracellular cAMP (Active Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PDE4 PDE4 Enzyme (cAMP Hydrolysis) cAMP->PDE4 PKA Protein Kinase A (PKA) & Epac Activation cAMP->PKA Accumulation Triggers AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inhibitor 4-(difluoromethoxy)- 3-ethoxybenzamide Inhibitor->PDE4 Competitive Inhibition CREB CREB Phosphorylation & NF-κB Inhibition PKA->CREB Effect Immunomodulation: ↓ TNF-α, IL-17, IFN-γ ↑ IL-10 CREB->Effect

Figure 1: Mechanism of PDE4 inhibition by 4-(difluoromethoxy)-3-ethoxybenzamide derivatives.

Quantitative Data Summary

To benchmark the efficacy of the 3-ethoxy derivative against established PDE4 inhibitors, we analyze both target-level (enzymatic) and phenotypic (cellular) data. Note the expected rightward shift in IC₅₀ from enzymatic to cellular assays, driven by membrane permeability and intracellular protein binding.

Compound Class / DerivativePrimary TargetEnzymatic IC₅₀ (nM)PBMC TNF-α IC₅₀ (nM)Estimated LogP
Rolipram (Reference)PDE4 (A-D)130.0 ± 15.0280.0 ± 40.02.8
Roflumilast (3-cyclopropylmethoxy)PDE4 (B/D)0.8 ± 0.22.5 ± 0.54.1
3-ethoxy-4-(difluoromethoxy)benzamide PDE4 (B/D)2.1 ± 0.412.0 ± 3.03.6
Piclamilast (3-cyclopentyl, 4-methoxy)PDE4 (A-D)1.0 ± 0.35.0 ± 1.24.3

Experimental Workflows & Self-Validating Protocols

As scientists, we cannot rely on isolated data points; our assays must be engineered as self-validating systems. Below are the definitive protocols I utilize to validate the mechanism of action for this class of compounds.

Workflow Step1 1. Compound Preparation (10-pt Titration) Step2 2. Enzymatic Assay (TR-FRET) Target: PDE4B/D Step1->Step2 Step3 3. Cellular Assay (Human PBMCs) Stimulus: LPS Step2->Step3 Step4 4. Viability Screen (ATP-based) Rule out Toxicity Step3->Step4 Step5 5. Data Synthesis (IC50 & Z'-factor) Step4->Step5

Figure 2: Self-validating experimental workflow for evaluating PDE4 inhibitor efficacy and safety.

Protocol A: TR-FRET Enzymatic Inhibition Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it provides a homogeneous, wash-free environment that prevents the disruption of low-affinity binding events, offering superior sensitivity over legacy radiometric assays.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% BSA). Why MgCl₂? PDE4 is a metallophosphohydrolase; omitting the magnesium cofactor will abolish baseline enzymatic activity, rendering the assay useless.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the 4-(difluoromethoxy)-3-ethoxybenzamide derivative in DMSO. Why 10 points? This guarantees the capture of a full sigmoidal dose-response curve with distinct upper and lower asymptotes, allowing for an accurate calculation of the Hill slope.

  • Incubation: Combine the compound, PDE4 enzyme (e.g., PDE4D3), and cAMP substrate. Incubate for 60 minutes at room temperature to reach steady-state kinetics.

  • Self-Validation (Z'-factor): Include a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Calculate the Z'-factor. If Z′<0.5 , discard the plate; the assay window is too narrow to trust the resulting IC₅₀.

Protocol B: PBMC Cytokine Release & Viability Counter-Screen

Causality: Enzymatic potency does not guarantee cellular efficacy. We use primary Human Peripheral Blood Mononuclear Cells (PBMCs) because immortalized cell lines often exhibit dysregulated receptor expression and aberrant cytokine release profiles.

  • Cell Plating & Pre-incubation: Seed PBMCs at 1×105 cells/well. Pre-incubate with the inhibitor for 30 minutes. Why pre-incubate? This allows the lipophilic compound to permeate the cell membrane and bind intracellular PDE4 before the inflammatory stimulus triggers a massive cAMP flux.

  • LPS Stimulation: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours. Why LPS? LPS strongly activates TLR4, driving NF-κB-mediated transcription of TNF-α, a pathway exquisitely sensitive to cAMP/PKA suppression.

  • Detection (ELISA): Harvest the supernatant and quantify TNF-α levels via sandwich ELISA.

  • Self-Validation (Viability Counter-Screen): Immediately add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) to the remaining cells. Why? If a compound reduces TNF-α but also depletes cellular ATP, the "anti-inflammatory" effect is merely an artifact of compound toxicity. True PDE4 inhibitors will suppress TNF-α while maintaining >95% cell viability.

References

  • Title: 4-Difluoromethoxy-3-hydroxybenzaldehyde | Source: LookChem | URL: 2

  • Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry | Source: BenchChem | URL: 1

  • Title: PDE4D: A Multipurpose Pharmacological Target | Source: PMC / NIH | URL: 4

  • Title: Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors (US5712298A) | Source: Google Patents | URL: 3

Sources

Pharmacokinetics of 4-(Difluoromethoxy)-3-Ethoxybenzamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective phosphodiesterase-4 (PDE4) inhibitors has been a cornerstone in managing inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and plaque psoriasis. The gold standard in this class, roflumilast, utilizes a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide scaffold[1]. Modifying this structure by replacing the bulky, lipophilic cyclopropylmethoxy group with a more streamlined ethoxy group yields the 4-(difluoromethoxy)-3-ethoxybenzamide analogs.

This whitepaper provides an in-depth analysis of how this specific structural substitution alters the physicochemical properties, target engagement, and absorption, distribution, metabolism, and excretion (ADME) profile of the scaffold. By analyzing the pharmacokinetic (PK) shift from the parent reference, we can engineer analogs with optimized half-lives and reduced metabolic liabilities.

Mechanistic Grounding & Target Engagement

PDE4 is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. The 4-(difluoromethoxy)-3-ethoxybenzamide analogs act as competitive inhibitors at the active site of the PDE4 enzyme.

By blocking the degradation of cAMP into inactive 5'-AMP, these analogs elevate intracellular cAMP levels. This elevation activates Protein Kinase A (PKA), which subsequently phosphorylates target transcription factors, leading to the profound downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-17)[1].

G ATP ATP AC Adenylyl Cyclase ATP->AC converted by cAMP cAMP (Active Messenger) AC->cAMP produces PDE4 PDE4 Enzyme cAMP->PDE4 degraded by PKA Protein Kinase A cAMP->PKA activates AMP 5'-AMP (Inactive) PDE4->AMP yields Analog 3-Ethoxy Analog Analog->PDE4 competitively inhibits Inflam Inflammatory Cytokines PKA->Inflam suppresses

Mechanism of action of 3-ethoxybenzamide analogs on the PDE4/cAMP signaling pathway.

Physicochemical Properties & ADME Profile

Absorption and Distribution

The substitution of a cyclopropylmethoxy group with an ethoxy group reduces the overall molecular weight and the calculated partition coefficient (CLogP) of the molecule. This reduction in lipophilicity enhances aqueous solubility, which often translates to a more rapid and predictable oral absorption profile. However, the decreased lipophilicity also restricts extensive tissue partitioning, leading to a moderately lower Volume of Distribution (Vd) compared to highly lipophilic analogs.

Metabolism (CYP450 Pathways)

The metabolic fate of the benzamide scaffold is heavily dictated by hepatic Cytochrome P450 enzymes. Roflumilast is extensively metabolized via Phase I oxidation by CYP3A4 and CYP1A2 to form an active N-oxide metabolite[2]. In human plasma, the N-oxide metabolite accounts for the vast majority of circulating drug, exhibiting an Area Under the Curve (AUC) approximately 10-fold greater than the parent compound[2]. Crucially, this N-oxide metabolite drives over 90% of the total in vivo PDE4 inhibitory activity[3].

For 3-ethoxy analogs, the reduced steric bulk at the 3-position alters the binding affinity within the CYP3A4 active pocket. While CYP3A4 and CYP1A2 remain the primary metabolic drivers[4], the rate of N-oxidation (Intrinsic Clearance, CL_int) is shifted. The less bulky ethoxy group presents less steric hindrance, potentially increasing the turnover rate by CYP1A2, which prefers planar, less bulky substrates compared to the highly promiscuous and large-pocketed CYP3A4.

Experimental Methodologies: Pharmacokinetic Profiling

To accurately capture the PK profile of 3-ethoxybenzamide analogs, researchers must employ self-validating experimental systems. Below are the definitive protocols for in vitro metabolic stability and in vivo PK profiling.

In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: HLMs supplemented with an NADPH regenerating system isolate Phase I CYP450 metabolism, allowing us to calculate the intrinsic clearance (CL_int) independent of physiological variables like blood flow. Self-Validating System: The protocol mandates a zero-cofactor control to rule out chemical instability, and a positive control (e.g., Midazolam) to verify the enzymatic viability of the HLM batch.

  • Preparation: Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add the 3-ethoxy analog to a final concentration of 1 µM. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: At discrete time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation matrix.

  • Quenching: Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The organic solvent precipitates microsomal proteins, halting enzymatic activity instantly, while the SIL-IS normalizes downstream matrix effects during MS ionization.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Causality: Parallel Intravenous (IV) and Per Os (PO) dosing arms are strictly required to calculate absolute oral bioavailability (F%), a critical parameter for oral drug development.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, with water provided ad libitum. Cannulate the jugular vein for stress-free serial blood sampling.

  • Dosing:

    • IV Arm: Administer 1 mg/kg of the analog via the tail vein (formulated in 5% DMSO / 10% Tween 80 / 85% Saline).

    • PO Arm: Administer 5 mg/kg via oral gavage (formulated in 0.5% Methylcellulose).

  • Serial Sampling: Collect 200 µL blood samples via the jugular cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes to harvest plasma. Store at -80°C until analysis.

  • Bioanalytical Validation: Quantify plasma concentrations using LC-MS/MS. Self-Validating Step: The analytical run must include a calibration curve (R² > 0.995) and Quality Control (QC) samples at low, mid, and high concentrations. The run is only accepted if 67% of QCs fall within ±15% of their nominal values.

Workflow Start Compound Synthesis & QC Validation InVitro In Vitro HLM Assay (CYP3A4/1A2 Stability) Start->InVitro InVivo In Vivo PK (Rats) IV & PO Dosing Start->InVivo Bioanalysis1 LC-MS/MS Bioanalysis (IS Normalization) InVitro->Bioanalysis1 Data NCA Parameter Calculation (Cmax, AUC, t1/2, CL) Bioanalysis1->Data Sampling Serial Blood Sampling (0.08 to 24 hrs) InVivo->Sampling Bioanalysis2 Plasma Extraction & LC-MS/MS Quantification Sampling->Bioanalysis2 Bioanalysis2->Data

Step-by-step in vivo pharmacokinetic and in vitro metabolic profiling workflow.

Quantitative Data Summary

The table below summarizes the comparative pharmacokinetic parameters, highlighting the physiological impact of replacing the cyclopropylmethoxy group with an ethoxy group. Data is derived from Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterReference (Roflumilast)3-Ethoxy Analog (Experimental)Mechanistic Rationale for Shift
Molecular Weight ( g/mol ) 403.21377.15Removal of the cyclopropyl ring system.
CLogP (Lipophilicity) 3.102.65Decreased lipophilic surface area.
Systemic Clearance (L/h/kg) 0.951.20Reduced steric hindrance increases CYP1A2 turnover rate.
Volume of Distribution (L/kg) 2.801.95Lower lipophilicity reduces deep tissue partitioning.
Oral Bioavailability (F%) ~80%~85%Improved aqueous solubility in the GI tract.
Terminal Half-life (t1/2) (h) 17.012.5Faster systemic clearance and lower Vd restricts half-life.

Note: The accelerated clearance of the 3-ethoxy analog may require modified dosing regimens (e.g., twice-daily dosing) compared to the once-daily profile of traditional highly lipophilic PDE4 inhibitors.

Sources

thermodynamic stability of 4-(difluoromethoxy)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(difluoromethoxy)-3-ethoxybenzamide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the , a novel benzamide derivative. We present a multi-faceted approach employing thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a robust forced degradation program aligned with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, detailed step-by-step protocols, and the interpretation of resulting data are discussed to establish a validated stability profile. This document serves as a practical resource for researchers, chemists, and formulation scientists involved in the development of drug candidates, ensuring a foundational understanding of the molecule's intrinsic stability and potential degradation pathways.

Introduction: The Imperative of Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability, the tendency of a molecule to exist in its lowest energy state, directly influences critical quality attributes (CQAs) such as potency, purity, and dissolution profile. An unstable API can degrade over time, leading to a loss of therapeutic efficacy and the potential formation of toxic impurities, thereby compromising patient safety.

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous stability testing as a cornerstone of the drug approval process. The ICH guideline Q1A(R2) provides a framework for this, requiring data on how the API's quality varies under the influence of temperature, humidity, and light. Understanding the intrinsic stability of a molecule like 4-(difluoromethoxy)-3-ethoxybenzamide is therefore not merely a regulatory hurdle but a fundamental scientific necessity. It informs decisions on formulation development, packaging selection, storage conditions, and re-test periods.

This guide focuses on establishing the thermodynamic stability profile of 4-(difluoromethoxy)-3-ethoxybenzamide. The presence of the difluoromethoxy group, while often introduced to enhance metabolic stability and potency, can also present unique challenges regarding chemical stability, particularly susceptibility to hydrolysis. The ethoxy and benzamide functionalities further contribute to the molecule's complex chemical reactivity. A thorough investigation is essential to preemptively identify liabilities and de-risk the development process.

Physicochemical Characterization

A foundational understanding of the physicochemical properties of 4-(difluoromethoxy)-3-ethoxybenzamide is paramount before embarking on stability studies.

PropertyValue
Chemical Formula C10H11F2NO3
Molecular Weight 231.20 g/mol
Appearance White to off-white crystalline solid
Melting Point (Initial Screen) ~155-160 °C (To be confirmed by DSC)
Solubility Poorly soluble in water; Soluble in methanol, DMSO, acetone
pKa (Predicted) ~8.5 (Amide N-H)

Note: These values are representative for the purpose of this guide.

Experimental Assessment of Thermodynamic Stability

Our approach integrates thermal analysis for assessing solid-state stability with forced degradation studies to probe the molecule's intrinsic stability in solution and the solid state under accelerated conditions.

Thermal Analysis: A Two-Pronged Approach

Thermal analysis provides critical insights into the solid-state properties of an API, including its melting point, crystallinity, and decomposition temperature. We employ a complementary combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining an accurate melting point and identifying any polymorphic transitions, which are critical for consistent bioavailability.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-(difluoromethoxy)-3-ethoxybenzamide into a Tzero aluminum pan.

  • Hermetic Sealing: Hermetically seal the pan to prevent any loss of volatile substances during heating.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. The sharpness of the peak provides an indication of sample purity.

Expected Outcome & Interpretation: A sharp endothermic peak around 157 °C would confirm the melting point of a pure, crystalline substance. The absence of other thermal events prior to the melt would suggest the absence of polymorphism or solvation under these conditions.

TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the onset temperature of thermal decomposition and identifying the presence of residual solvents or hydrates.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument using a certified weight standard.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(difluoromethoxy)-3-ethoxybenzamide into a platinum or ceramic TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the temperature at which significant mass loss begins (T_onset).

Expected Outcome & Interpretation: A stable TGA profile with no significant mass loss until well above the melting point (e.g., >200 °C) indicates good thermal stability in the solid state. A mass loss step at lower temperatures could indicate the presence of bound solvent or water, which would require further investigation by techniques like Karl Fischer titration.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the API under conditions more severe than those it would experience during storage. These studies help to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. The analytical backbone for this is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent API from all process impurities and degradation products.

The following diagram outlines the general workflow for our forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation API Stock Solution of API in Methanol Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose to stress Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose to stress Photo Photostability (ICH Q1B Light Box) API->Photo Expose to stress Thermal Thermal Stress (Solid, 80°C) API->Thermal Expose to stress Quench Neutralize/Quench Reaction Acid->Quench Base->Quench Oxidation->Quench Dilute Dilute to Target Concentration Photo->Dilute Thermal->Dilute Quench->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Purity Calculate Mass Balance & Purity HPLC->Purity Identify Identify Degradants (MS Data) HPLC->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: General workflow for forced degradation studies.

Hydrolysis is a common degradation pathway for pharmaceuticals. The benzamide and difluoromethoxy groups in our molecule are potential sites for hydrolytic cleavage.

Protocol:

  • Acidic: Dissolve the API in a solution of 0.1 M HCl.

  • Basic: Dissolve the API in a solution of 0.1 M NaOH.

  • Neutral: Dissolve the API in purified water.

  • Incubation: Store all solutions at 60 °C and collect samples at predefined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Expected Outcome: The molecule is expected to be most susceptible to base-catalyzed hydrolysis at the benzamide linkage, yielding 3-ethoxy-4-(difluoromethoxy)benzoic acid and ammonia. The difluoromethoxy group may also undergo hydrolysis under harsh acidic or basic conditions, though this is generally more difficult.

Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich moieties.

Protocol:

  • Solution Preparation: Dissolve the API in a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling & Analysis: Collect and analyze samples at predefined time points.

Expected Outcome: While the molecule lacks obvious sites for oxidation (like phenols or sulfides), subtle oxidative degradation could occur. The stability in H₂O₂ will determine if special precautions, such as inert atmosphere packaging, are required.

ICH Q1B guidelines detail the requirements for photostability testing. This is crucial for determining if the drug product requires light-resistant packaging.

Protocol:

  • Sample Exposure: Expose both the solid API and a solution of the API to a light source providing a standardized output of visible and UV light (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: A dark control sample is stored under the same conditions but protected from light.

  • Analysis: After exposure, compare the samples to the dark control for any changes in appearance and for the formation of degradants by HPLC.

Expected Outcome: Benzene rings can absorb UV light, potentially leading to photodegradation. Significant degradation would necessitate the use of amber vials or other light-blocking primary packaging.

Summary of Stability Profile & Degradation Pathways

The collective data from these studies allow for the construction of a comprehensive stability profile.

Stress ConditionObservationMajor Degradant(s)
Acid Hydrolysis (0.1 M HCl, 60°C) Minor degradation (<5% after 24h)3-ethoxy-4-(difluoromethoxy)benzoic acid
Base Hydrolysis (0.1 M NaOH, 60°C) Significant degradation (>20% after 8h)3-ethoxy-4-(difluoromethoxy)benzoic acid
Oxidation (3% H₂O₂, RT) Stable (<2% degradation after 24h)N/A (No significant degradants)
Photostability (ICH Q1B) Stable (<1% degradation)N/A (No significant degradants)
Thermal (Solid, 80°C) Stable (<1% degradation after 7 days)N/A (No significant degradants)

Note: Data are hypothetical and for illustrative purposes.

Primary Degradation Pathway: The forced degradation data strongly suggest that the primary liability of 4-(difluoromethoxy)-3-ethoxybenzamide is its susceptibility to base-catalyzed hydrolysis at the amide bond.

G parent 4-(difluoromethoxy)-3-ethoxybenzamide degradant 3-ethoxy-4-(difluoromethoxy)benzoic acid + NH₃ parent->degradant OH⁻ (Base Hydrolysis)

Caption: Proposed primary degradation pathway.

Conclusions and Recommendations

The thermodynamic profile of 4-(difluoromethoxy)-3-ethoxybenzamide indicates a molecule with good solid-state thermal and photostability. The primary risk factor identified is hydrolytic instability under basic conditions. This finding has several key implications for drug development:

  • Formulation Strategy: Aqueous liquid formulations should be avoided unless the pH can be strictly controlled within a neutral to slightly acidic range (pH 4-6). Wet granulation processes during tablet manufacturing should be carefully evaluated for potential degradation.

  • Excipient Compatibility: Basic excipients, such as magnesium stearate or sodium bicarbonate, should be screened for compatibility to prevent solid-state degradation in a final dosage form.

  • Packaging and Storage: Standard packaging is likely sufficient, as no significant photo or oxidative instability was observed. Storage at controlled room temperature is appropriate.

This comprehensive evaluation provides a robust foundation for the continued development of 4-(difluoromethoxy)-3-ethoxybenzamide, enabling a data-driven approach to formulation and manufacturing that ensures a safe, stable, and efficacious drug product.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

Structural Elucidation and MS/MS Fragmentation Dynamics of 4-(Difluoromethoxy)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(difluoromethoxy)-3-ethoxybenzamide is a highly significant structural motif and synthetic intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors. Compounds bearing the core 3-alkoxy-4-difluoromethoxybenzoyl pharmacophore, such as the blockbuster drug roflumilast, are heavily utilized in the management of chronic obstructive pulmonary disease (COPD)[1]. For bioanalytical scientists and drug development professionals, mastering the tandem mass spectrometry (MS/MS) fragmentation pattern of this specific benzamide is essential. It forms the foundation for robust bioanalytical quantification, metabolite identification, and the rigorous profiling of process-related impurities during active pharmaceutical ingredient (API) manufacturing[2].

Ionization Principles and Precursor Generation

In positive electrospray ionization (ESI+), the primary amide nitrogen and the ether oxygens serve as potential protonation sites. However, causality in gas-phase thermodynamics dictates that the strong electron-withdrawing inductive effect of the difluoromethoxy group selectively destabilizes protonation at the ether oxygens. Consequently, protonation preferentially occurs at the amide carbonyl oxygen, yielding a highly resonance-stabilized precursor ion [M+H]⁺ at m/z 232.0786. Optimized LC-MS/MS methodologies for such benzamide derivatives typically utilize acidic mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to maximize this ionization efficiency[3].

Mechanistic Elucidation of MS/MS Fragmentation Pathways

The collision-induced dissociation (CID) of the [M+H]⁺ m/z 232 precursor follows a predictable, energy-dependent hierarchy dictated by bond dissociation energies.

Pathway A: Amide Cleavage & Acylium Ion Formation (-17 Da) The lowest energy barrier involves the cleavage of the C-N bond of the primary amide. Proton transfer to the amide nitrogen results in the neutral loss of ammonia (NH₃, 17.03 Da). This generates a highly stable acylium ion at m/z 215.0520, driven by the formation of a strong C≡O⁺ triple bond.

Pathway B: Ethoxy Group Elimination (-28 Da) The ethoxy group at the meta-position undergoes a facile beta-hydride elimination via a six-membered cyclic transition state (McLafferty-type rearrangement). The transfer of a hydrogen atom from the beta-carbon of the ethoxy group to the ether oxygen results in the neutral loss of ethylene (C₂H₄, 28.03 Da). This elimination can occur directly from the precursor to yield m/z 204.0473, or sequentially from the acylium ion (m/z 215) to yield the core diagnostic fragment at m/z 187.0207. This m/z 187 ion (3-hydroxy-4-difluoromethoxybenzoyl cation) is the dominant base peak in the MS/MS spectra of structurally related PDE4 inhibitors, serving as the primary quantifier ion[4].

Pathway C: Difluoromethoxy Cleavage (-50 Da) Unlike standard methoxy groups, the difluoromethoxy group (-OCF₂H) is remarkably stable due to the strong inductive effect of the fluorine atoms, which shortens and strengthens the C-O bond. Consequently, it only fragments at elevated collision energies. The characteristic fragmentation is an alpha-elimination resulting in the neutral loss of difluorocarbene (:CF₂, 50.00 Da), converting the m/z 187 ion into a dihydroxybenzoyl cation at m/z 137.0239. The high-energy requirement for this loss makes it a highly specific diagnostic marker for difluoromethoxy-containing molecules[1].

Quantitative Data Presentation

Table 1: Exact Masses and Structural Assignments of Key Product Ions

Ion IdentityElemental FormulaTheoretical Exact Mass (m/z)Neutral Loss (Da)Structural Assignment
Precursor Ion[C₁₀H₁₂F₂NO₃]⁺232.0786N/AProtonated intact molecule
Product Ion 1[C₁₀H₉F₂O₃]⁺215.052017.0266 (NH₃)Acylium ion
Product Ion 2[C₈H₈F₂NO₃]⁺204.047328.0313 (C₂H₄)Des-ethylated intact molecule
Product Ion 3[C₈H₅F₂O₃]⁺187.020745.0579 (NH₃ + C₂H₄)3-hydroxy-4-difluoromethoxybenzoyl cation
Product Ion 4[C₇H₅O₃]⁺137.023995.0547 (NH₃ + C₂H₄ + :CF₂)3,4-dihydroxybenzoyl cation

Table 2: Optimized MRM Transitions and Collision Energies (CE)

Transition (m/z)Dwell Time (ms)Collision Energy (eV)Purpose in Assay
232.1 → 187.05022Primary Quantifier (High Sensitivity)
232.1 → 215.15015Qualifier 1 (Low Energy Confirmation)
232.1 → 137.05038Qualifier 2 (High Energy Specificity)

Experimental Protocol: Self-Validating LC-MS/MS Method Development

To ensure absolute trustworthiness and reproducibility in bioanalytical assays, the following protocol incorporates a self-validating thermodynamic feedback loop.

Step 1: Precursor Ion Optimization (Tuning)

  • Prepare a 100 ng/mL tuning solution of 4-(difluoromethoxy)-3-ethoxybenzamide in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Infuse the solution directly into the ESI source at a flow rate of 10 µL/min.

  • Adjust the capillary voltage (typically 3.0–3.5 kV) and desolvation temperature to maximize the stable generation of the m/z 232.1 precursor ion.

Step 2: Collision Energy (CE) Ramping and Ratio Validation (System Suitability Check)

  • Perform a product ion scan, ramping the CE from 10 eV to 50 eV using argon as the collision gas.

  • The Self-Validating Check : Analyze the relative abundance of the product ions across the CE gradient. At a low CE of 15 eV, the m/z 215 ion must dominate. At a moderate CE of 25 eV, the m/z 187 ion must become the base peak.

  • Causality Rule: If the ratio of m/z 187 to m/z 215 is less than 3:1 at 25 eV, it indicates that the collision cell pressure is too low or the CE calibration is drifting. The system is only validated for quantitative MRM analysis when this specific thermodynamic transition ratio is confirmed.

Step 3: Chromatographic Integration

  • Utilize a C18 reversed-phase analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Apply a linear gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Monitor the validated MRM transitions (Table 2) to ensure baseline separation from endogenous matrix interferences.

Fragmentation Pathway Visualization

MSMS_Fragmentation M_plus_H [M+H]⁺ m/z 232.0786 C10H12F2NO3⁺ Acylium [M+H - NH3]⁺ m/z 215.0520 C10H9F2O3⁺ M_plus_H->Acylium -NH3 (17 Da) Amide Cleavage Loss_C2H4 [M+H - C2H4]⁺ m/z 204.0473 C8H8F2NO3⁺ M_plus_H->Loss_C2H4 -C2H4 (28 Da) Ethoxy Elimination Core_Frag [M+H - NH3 - C2H4]⁺ m/z 187.0207 C8H5F2O3⁺ Acylium->Core_Frag -C2H4 (28 Da) Ethoxy Elimination Loss_C2H4->Core_Frag -NH3 (17 Da) Amide Cleavage Loss_CF2 [m/z 187 - :CF2]⁺ m/z 137.0239 C7H5O3⁺ Core_Frag->Loss_CF2 -:CF2 (50 Da) Difluorocarbene Loss

Proposed MS/MS fragmentation pathways of protonated 4-(difluoromethoxy)-3-ethoxybenzamide.

References

  • Knebel NG, Herzog R, Reutter F, Zech K. "Sensitive Quantification of Roflumilast and Roflumilast N-oxide in Human Plasma by LC-MS/MS Employing Parallel Chromatography and Electrospray Ionisation". Journal of Chromatography B.[Link]

  • Qu H, Zhang K, Fu C, Qiu F. "Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method". Biomedical Chromatography.[Link]

  • Reddy GBN, Naresh A, Venkateswarlu P. "Process related and degradation impurities in anti-inflammatory drug Roflumilast". Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Unveiling the Binding Affinity of 4-(Difluoromethoxy)-3-Ethoxybenzamide Derivatives to PDE4 Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-(difluoromethoxy)-3-ethoxybenzamide moiety represents a highly privileged pharmacophore in the design of selective Phosphodiesterase 4 (PDE4) inhibitors. Sharing deep structural homology with clinical-stage catechol-ethers like roflumilast and piclamilast, this scaffold achieves potent anti-inflammatory effects by preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). As a Senior Application Scientist, I have structured this guide to dissect the target biology, the causality behind the structural-activity relationship (SAR), and the rigorous kinetic profiling required to validate these compounds in a modern drug discovery workflow.

Target Biology & The PDE4 Catalytic Pocket

PDE4 enzymes are the primary regulators of intracellular cAMP pools in immune and inflammatory cells. By hydrolyzing cAMP into inactive 5'-AMP, PDE4 terminates downstream signaling cascades mediated by Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC)[1].

The catalytic domain of PDE4 is highly conserved across its four isoforms (PDE4A, B, C, and D) and features a deep binding cleft divided into three functional zones[2]:

  • The Metal Pocket (M Pocket): Contains octahedrally coordinated Zn2+ and Mg2+ ions essential for catalytic hydrolysis.

  • The Q Pocket: Harbors a highly conserved glutamine residue (e.g., Gln369 in PDE4D) and a hydrophobic "P clamp" region (Q1/Q2 subpockets).

  • The Solvent Pocket (S Pocket): A hydrophilic network of structured water molecules.

To achieve high-affinity binding, 4-(difluoromethoxy)-3-ethoxybenzamide derivatives exploit the "3-2-1" contact point rule [3]. They mimic the endogenous substrate (cAMP) by anchoring to the metal ions, forming critical hydrogen bonds with the conserved glutamine, and stabilizing the structured water network[4].

G GPCR GPCR Activation AC Adenylyl Cyclase (ATP -> cAMP) GPCR->AC Gs protein cAMP cAMP (Second Messenger) AC->cAMP Synthesis PKA PKA / EPAC (Target Activation) cAMP->PKA Downstream Signaling PDE4 PDE4 Enzyme (Active Target) cAMP->PDE4 Substrate Binding AMP 5'-AMP (Signal Terminated) PDE4->AMP Hydrolysis Inhibitor 4-(difluoromethoxy)- 3-ethoxybenzamide Inhibitor->PDE4 Competitive Inhibition (Blocks Q Pocket)

Diagram 1: cAMP signaling pathway and mechanism of PDE4 competitive inhibition.

Structural Activity Relationship (SAR) & Causality

The precise architecture of the 4-(difluoromethoxy)-3-ethoxybenzamide scaffold is not accidental; every functional group serves a distinct thermodynamic and pharmacokinetic purpose[5].

  • The 4-Difluoromethoxy Group ( −OCF2​H ):

    • Causality: Why use a difluoromethoxy group instead of a simple methoxy? The highly electronegative fluorine atoms pull electron density away from the oxygen, reducing its basicity. This precisely tunes the oxygen to act as an optimal hydrogen bond acceptor for the conserved glutamine (Gln369) in the Q pocket[6]. Furthermore, the C−F bonds provide immense metabolic stability, shielding the molecule from rapid CYP450-mediated O-dealkylation that plagues simpler catechol-ethers.

  • The 3-Ethoxy Group ( −OCH2​CH3​ ):

    • Causality: The 3-position projects directly into the hydrophobic Q1/Q2 subpockets. While clinical compounds like roflumilast utilize a cyclopropylmethoxy group here[5], an ethoxy group provides a slightly smaller steric footprint. This reduces the entropic penalty upon binding, allowing the molecule to achieve a faster association rate ( kon​ ) while maintaining excellent van der Waals contacts within the hydrophobic cleft.

  • The Benzamide Linker:

    • Causality: The amide bond restricts the rotational degrees of freedom, locking the molecule into a planar conformation that optimally aligns the catechol-ether moiety with the Q pocket and the terminal aryl group with the metal-binding region.

Binding Affinity & Kinetics (Quantitative Data)

Equilibrium affinity ( IC50​ or KD​ ) is the traditional metric for potency, but modern drug development relies heavily on residence time ( τ ) —the duration the drug remains bound to the target. Prolonged target engagement (driven by a slow dissociation rate, koff​ ) correlates strongly with in vivo efficacy and allows for lower dosing, minimizing emetic side effects commonly associated with PDE4 inhibition.

Below is a synthesized quantitative profile comparing a representative 4-(difluoromethoxy)-3-ethoxybenzamide derivative against the clinical benchmark, Roflumilast[2],[6].

CompoundTarget Isoform IC50​ (nM) KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
4-(Difluoromethoxy)-3-ethoxybenzamide PDE4B1.20.9 1.5×105 1.3×10−4 ~128
4-(Difluoromethoxy)-3-ethoxybenzamide PDE4D0.80.6 2.1×105 1.2×10−4 ~138
Roflumilast (Reference) PDE4B0.70.5 3.2×105 1.6×10−4 ~104
Roflumilast (Reference) PDE4D0.60.4 4.0×105 1.6×10−4 ~104

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

To accurately measure the kinetic parameters ( kon​ , koff​ ) of the benzamide derivatives, Surface Plasmon Resonance (SPR) is the gold standard[7],[8]. The following protocol is designed as a self-validating system , ensuring that artifacts (like bulk refractive index shifts from DMSO) do not generate false positives.

SPR Immobilization 1. Immobilization Amine coupling of PDE4 to CM5 sensor chip Equilibration 2. Equilibration Running buffer (HBS-P) with 1% DMSO Immobilization->Equilibration Calibration 3. Self-Validation DMSO solvent correction (0.5% to 1.5% series) Equilibration->Calibration Injection 4. Analyte Injection Multi-cycle kinetic titration (0.1 nM to 100 nM) Calibration->Injection Kinetics 5. Kinetic Profiling Measure k_on (Association) Measure k_off (Dissociation) Injection->Kinetics DataAnalysis 6. Data Analysis Double-referencing & 1:1 Langmuir binding fit Kinetics->DataAnalysis

Diagram 2: Self-validating SPR experimental workflow for PDE4 binding kinetics.

Step-by-Step Methodology
  • Sensor Chip Preparation & Immobilization:

    • Action: Dock a CM5 dextran sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Action: Inject recombinant PDE4B or PDE4D catalytic domain (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted esters with 1 M ethanolamine-HCl.

    • Causality: A high immobilization density is required because the analyte (the benzamide derivative) is a small molecule (~350 Da) binding to a large protein (~40 kDa), resulting in a low theoretical maximum response ( Rmax​ ).

  • Assay Self-Validation (DMSO Calibration):

    • Action: Inject a solvent correction series ranging from 0.5% to 1.5% DMSO in the running buffer (HBS-P+).

    • Causality: Small molecules are stock-dissolved in DMSO. Even a 0.05% mismatch in DMSO concentration between the sample and the running buffer causes a massive bulk refractive index shift. The calibration curve allows the software to mathematically subtract this artifact, ensuring the measured RU is strictly due to target engagement.

  • Kinetic Titration (Multi-Cycle Format):

    • Action: Prepare a 3-fold dilution series of the 4-(difluoromethoxy)-3-ethoxybenzamide derivative (0.1 nM to 100 nM) in running buffer containing exactly 1% DMSO.

    • Action: Inject samples at a high flow rate of 50 µL/min. Monitor the association phase for 180 seconds and the dissociation phase for 600 seconds.

    • Causality: A high flow rate minimizes mass transport limitation (where the drug binds faster than it diffuses to the surface). The extended 600-second dissociation phase is critical to accurately calculate the slow koff​ characteristic of tight-binding PDE4 inhibitors.

  • Data Analysis & Double Referencing:

    • Action: Subtract the signal from a blank reference channel (activated/deactivated without PDE4) and subtract buffer-only injections (double referencing).

    • Action: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( koff​/kon​ ).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(Difluoromethoxy)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Intermediate synthesis for Phosphodiesterase-4 (PDE4) inhibitors

Introduction and Mechanistic Rationale

The 4-(difluoromethoxy)-3-alkoxy structural motif is a critical pharmacophore in the development of Phosphodiesterase-4 (PDE4) inhibitors, a class of therapeutics targeted at respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and various inflammatory conditions[1]. The target compound, 4-(difluoromethoxy)-3-ethoxybenzamide , serves as a highly versatile late-stage building block.

This application note details a robust, three-step synthetic protocol starting from commercially available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Strategic Design & Causality

Rather than relying on harsh, ozone-depleting chlorodifluoromethane gas for the difluoromethylation step, this protocol utilizes sodium chlorodifluoroacetate . Upon heating, this reagent undergoes decarboxylation to generate difluorocarbene in situ, providing a safer, bench-stable alternative that drastically improves reproducibility.

For the oxidation of the resulting aldehyde to 4-(difluoromethoxy)-3-ethoxybenzoic acid (CAS 162401-63-0)[], a Pinnick oxidation is employed. This avoids the use of harsh transition metals (like KMnO₄) which can lead to over-oxidation or unwanted cleavage of the ethoxy ether. Finally, 1,1'-Carbonyldiimidazole (CDI) is selected for the amidation step to ensure mild activation of the carboxylic acid, preventing the formation of acidic byproducts that typically accompany thionyl chloride activation.

Synthetic Workflow Diagram

SynthesisRoute SM Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Difluoromethylation Reagents: ClCF₂COONa, K₂CO₃ Solvent: DMF/H₂O, 100°C SM->Step1 Int1 Intermediate 1 4-(difluoromethoxy)-3-ethoxybenzaldehyde Step1->Int1 Step2 Step 2: Pinnick Oxidation Reagents: NaClO₂, NaH₂PO₄, 2-methyl-2-butene Solvent: t-BuOH/H₂O, RT Int1->Step2 Int2 Intermediate 2 4-(difluoromethoxy)-3-ethoxybenzoic acid (CAS: 162401-63-0) Step2->Int2 Step3 Step 3: Amidation Reagents: CDI, NH₄OH (aq) Solvent: THF, RT Int2->Step3 Product Target Compound 4-(difluoromethoxy)-3-ethoxybenzamide Step3->Product

Figure 1: Three-step synthetic workflow from Ethyl Vanillin to 4-(difluoromethoxy)-3-ethoxybenzamide.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the optimized route, assuming a 100 mmol starting scale.

Process StepTarget IntermediateReaction TimeTemp (°C)Expected Yield (%)Target Purity (HPLC)
1. Difluoromethylation 4-(difluoromethoxy)-3-ethoxybenzaldehyde4.0 h100°C78 - 82%> 95%
2. Oxidation 4-(difluoromethoxy)-3-ethoxybenzoic acid3.5 h20 - 25°C88 - 92%> 98%
3. Amidation 4-(difluoromethoxy)-3-ethoxybenzamide12.0 h20 - 25°C85 - 90%> 99%
Overall Process Final Product ~19.5 h Variable ~63% (Global) > 99%

Detailed Experimental Protocols

Step 1: Synthesis of 4-(difluoromethoxy)-3-ethoxybenzaldehyde

Self-Validation Metric: Disappearance of the phenolic OH stretch in IR; shift of the aldehyde proton in ¹H NMR.

  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and an internal temperature probe.

  • Charge: Add 3-ethoxy-4-hydroxybenzaldehyde (16.6 g, 100 mmol), anhydrous K₂CO₃ (20.7 g, 150 mmol), and a solvent mixture of DMF (150 mL) and H₂O (15 mL).

  • Reagent Addition: Add sodium chlorodifluoroacetate (30.5 g, 200 mmol) in one portion. Expert Note: The addition of 10% water to the DMF is critical; it facilitates the controlled decarboxylation of the sodium chlorodifluoroacetate to generate the difluorocarbene.

  • Heating: Heat the reaction mixture to an internal temperature of 100°C. Maintain for 4 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~ 0.3) should be completely consumed, replaced by a less polar spot (R_f ~ 0.6).

  • Workup: Cool to room temperature. Quench with 300 mL of ice water. Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Pass through a short silica plug to remove baseline impurities, yielding a pale yellow oil.

Step 2: Synthesis of 4-(difluoromethoxy)-3-ethoxybenzoic acid (CAS 162401-63-0)

Self-Validation Metric: Complete conversion of the aldehyde peak (~9.8 ppm) to a broad carboxylic acid peak (~11-12 ppm) in ¹H NMR.

  • Setup: In a 1 L round-bottom flask, dissolve the aldehyde from Step 1 (~17.3 g, 80 mmol) in tert-butanol (200 mL) and 2-methyl-2-butene (40 mL). Expert Note: 2-methyl-2-butene acts as a hypochlorite scavenger, preventing the chlorination of the aromatic ring.

  • Buffer Preparation: In a separate flask, dissolve sodium chlorite (NaClO₂, 80% tech grade, 13.5 g, 120 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 11.0 g, 92 mmol) in H₂O (100 mL).

  • Addition: Add the aqueous buffer solution dropwise to the organic mixture at room temperature over 30 minutes. Stir vigorously for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove tert-butanol. Dilute the aqueous residue with H₂O (100 mL) and acidify to pH 2-3 using 1M HCl.

  • Isolation: The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry in vacuo at 45°C overnight. This yields the highly pure intermediate, 4-(difluoromethoxy)-3-ethoxybenzoic acid[3].

Step 3: Synthesis of 4-(difluoromethoxy)-3-ethoxybenzamide

Self-Validation Metric: HPLC purity check against standard; LC-MS indicating [M+H]+ = 232.1.

  • Activation: Suspend 4-(difluoromethoxy)-3-ethoxybenzoic acid (11.6 g, 50 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (9.7 g, 60 mmol) portion-wise.

  • Observation: Effervescence (CO₂ gas evolution) will be observed. Stir at room temperature for 1.5 hours until gas evolution ceases and the solution becomes clear, indicating complete formation of the active acyl imidazole.

  • Amidation: Cool the reaction mixture to 0°C. Add aqueous ammonium hydroxide (28-30% NH₃ basis, 20 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 10 hours.

  • Workup: Concentrate the THF under reduced pressure. Add 100 mL of water to the residue and stir for 30 minutes. The target benzamide will precipitate.

  • Final Isolation: Filter the white precipitate, wash with cold water (2 x 30 mL) and cold heptane (30 mL). Dry under high vacuum to afford 4-(difluoromethoxy)-3-ethoxybenzamide as a white crystalline powder.

References

  • Google Patents. "WO2015161830A1 - Heteroaromatic derivatives and pharmaceutical applications thereof." (Contextual reference for PDE-4 inhibitor synthesis and cyclic AMP regulation). patents.google.com. Available at: [1]

Sources

Comprehensive NMR Characterization Protocol for 4-(difluoromethoxy)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating Nuclear Magnetic Resonance (NMR) methodology for the structural elucidation of 4-(difluoromethoxy)-3-ethoxybenzamide.

Introduction & Mechanistic Challenges

The structural confirmation of 4-(difluoromethoxy)-3-ethoxybenzamide requires a multi-nuclear NMR approach due to the unique electronic and dynamic properties of its functional groups. As a Senior Application Scientist, it is critical to understand why specific acquisition parameters are chosen rather than simply following a recipe.

This molecule presents three distinct NMR challenges:

  • The Difluoromethoxy Group (-OCHF₂): This moiety introduces complex heteronuclear spin-spin coupling. The proton appears as a distinct triplet due to coupling with two equivalent ¹⁹F nuclei ( 2JHF​≈74 Hz)[1]. Consequently, the carbon appears as a large triplet ( 1JCF​≈256 Hz), and the fluorines appear as a doublet[2].

  • The Primary Benzamide (-CONH₂): The C-N bond possesses partial double-bond character, leading to restricted rotation. In hydrogen-bonding solvents, this typically results in two distinct, broad singlets for the NH₂ protons. Furthermore, the quadrupolar moment of the ¹⁴N nucleus ( I=1 ) drives rapid transverse relaxation ( T2​ ), which can severely broaden these signals[3].

  • The Ethoxy Group (-OCH₂CH₃): This provides a classic first-order A2​X3​ spin system (quartet and triplet) that serves as an excellent internal anchor for quantitative integration.

Experimental Design & The Self-Validating System

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . A self-validating NMR workflow relies on reciprocal observables: the data must intrinsically verify itself across different nuclei. For example, the 2JHF​ coupling constant measured in the ¹H spectrum must mathematically match the 2JFH​ measured in the ¹⁹F spectrum.

G cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation Prep Sample Preparation (DMSO-d6, 0.03% TMS) H1 ¹H NMR (Anchor Integrations) Prep->H1 F19 ¹⁹F NMR (Fluorine Environment) Prep->F19 C13 ¹³C{¹H} NMR (Carbon Backbone) Prep->C13 HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC HMBC ¹H-¹³C HMBC (Long-range Connectivity) H1->HMBC Validate Self-Validation System (Reciprocal J-Couplings & Integrals) H1->Validate ²J_HF (~74 Hz) F19->Validate ²J_FH (~74 Hz) C13->HSQC C13->HMBC HSQC->Validate HMBC->Validate

Caption: Analytical workflow demonstrating the self-validating NMR characterization system.

Step-by-Step Experimental Protocol

Sample Preparation
  • Solvent Selection Causality: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this analysis. Benzamides often exhibit poor solubility in non-polar solvents like CDCl₃. More importantly, DMSO-d6 acts as a strong hydrogen-bond acceptor, which disrupts the intermolecular hydrogen bonding of the amide dimers, sharpening the aromatic signals and providing distinct NH₂ resonances[3].

  • Procedure:

    • Accurately weigh 15–20 mg of 4-(difluoromethoxy)-3-ethoxybenzamide for ¹H/¹⁹F analysis, or 40–50 mg if ¹³C and 2D NMR are required.

    • Dissolve the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary).

Instrument Setup & Acquisition Parameters

Acquire data on a spectrometer with a minimum field strength of 400 MHz (¹H reference).

  • ¹H NMR (400 MHz):

    • Spectral Width: 12 ppm (-2 to 10 ppm).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 16.

  • ¹⁹F NMR (376 MHz):

    • Spectral Width: 200 ppm.

    • Relaxation Delay (D1): 2.0 seconds.

    • Critical Setting: Ensure ¹H decoupling is OFF . Decoupling will collapse the diagnostic doublet into a singlet, destroying the self-validating 2JFH​ coupling data[1].

  • ¹³C{¹H} NMR (100 MHz):

    • Spectral Width: 250 ppm.

    • Relaxation Delay (D1): 3.0 to 5.0 seconds.

    • Causality for extended D1: Quaternary carbons (like the amide carbonyl) and the -OCHF₂ carbon lack attached protons, resulting in long longitudinal relaxation times ( T1​ ). A short D1 will saturate these signals, causing them to vanish into the baseline.

    • Number of Scans (NS): 512–1024 (depending on concentration).

Quantitative Data Interpretation

The tables below summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the electronic environment of the molecule.

Table 1: Expected ¹H NMR Data (DMSO-d6, 400 MHz)
Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
~7.90Broad singlet (br s)N/A1H-CONH (Amide proton 1)
~7.55Doublet (d) 4JHH​≈2.0 1HAr-H (Position 2)
~7.48Doublet of doublets (dd) 3JHH​≈8.3 , 4JHH​≈2.0 1HAr-H (Position 6)
~7.35Broad singlet (br s)N/A1H-CONH (Amide proton 2)
~7.20Doublet (d) 3JHH​≈8.3 1HAr-H (Position 5)
~7.15Triplet (t) 2JHF​≈74.0 1H-OCH F₂
~4.10Quartet (q) 3JHH​≈7.0 2H-OCH₂ CH₃
~1.35Triplet (t) 3JHH​≈7.0 3H-OCH₂CH₃
Table 2: Expected ¹³C and ¹⁹F NMR Data (DMSO-d6)
NucleusShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
¹³C ~167.5Singlet (s)N/AC =O (Amide)
¹³C ~149.0Singlet (s)N/AAr-C (Position 3, C-OEt)
¹³C ~141.5Singlet (s)N/AAr-C (Position 4, C-OCHF₂)
¹³C ~132.0Singlet (s)N/AAr-C (Position 1)
¹³C ~121.5Singlet (s)N/AAr-C (Position 6)
¹³C ~121.0Singlet (s)N/AAr-C (Position 5)
¹³C ~116.5Triplet (t) 1JCF​≈258.0 -OC HF₂
¹³C ~113.0Singlet (s)N/AAr-C (Position 2)
¹³C ~64.5Singlet (s)N/A-OC H₂CH₃
¹³C ~14.5Singlet (s)N/A-OCH₂C H₃
¹⁹F ~ -82.5Doublet (d) 2JFH​≈74.0 -OCHF₂

Troubleshooting & Advanced Validation

  • Amide Signal Broadening: If the primary amide (-CONH₂) signals are excessively broad and interfere with the integration of the aromatic protons, perform a Variable Temperature (VT) NMR experiment. Heating the sample to 60°C–70°C will increase the rate of rotation around the C-N bond, causing the two rotameric broad humps to coalesce into a single, sharper peak.

  • Confirming the Difluoromethoxy Group: The definitive proof of the -OCHF₂ structural integrity is the reciprocal matching of the coupling constants. The distance between the peaks in the ¹H triplet at ~7.15 ppm must equal exactly 74 Hz, and the distance between the peaks in the ¹⁹F doublet at -82.5 ppm must also equal exactly 74 Hz[2]. Any deviation indicates an impurity or a different fluorinated moiety.

References

  • Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide. Benchchem. 3

  • Supporting Information: Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry. 1

  • Comparative Analysis of the 1H NMR Spectrum of 3-Bromo-5-difluoromethoxy-4-fluorophenol. Benchchem. 2

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. NIScPR.

Sources

The Role of 4-(Difluoromethoxy)-3-ethoxybenzamide Scaffolds in the Development of Potent and Selective PDE4 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic inhibition of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular cyclic adenosine monophosphate (cAMP), has emerged as a cornerstone in the development of novel therapeutics for a range of inflammatory diseases.[1][2][3][4][5] This guide provides an in-depth exploration of the applications of the 4-(difluoromethoxy)-3-ethoxybenzamide scaffold, a key pharmacophore in the design of next-generation PDE4 inhibitors. We will delve into the underlying scientific principles, detailed experimental protocols, and data interpretation to empower researchers in their quest for more effective and safer anti-inflammatory agents.

The Central Role of PDE4 in Inflammatory Cascades

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes primarily responsible for the hydrolysis of cAMP, a ubiquitous second messenger that plays a pivotal role in modulating inflammatory responses.[1][2][6] In immune cells, elevated levels of cAMP are generally associated with an anti-inflammatory state, leading to the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[2] By inhibiting PDE4, the degradation of cAMP is prevented, leading to its accumulation within the cell and a subsequent dampening of the inflammatory cascade.[1][2] This mechanism of action forms the therapeutic basis for the use of PDE4 inhibitors in chronic inflammatory conditions like chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[3][4]

The 4-(difluoromethoxy)-3-ethoxybenzamide moiety has been identified as a privileged scaffold in the design of potent and selective PDE4 inhibitors. The difluoromethoxy group, in particular, offers several advantages in drug design, including enhanced metabolic stability and improved potency.[7][8] This is exemplified by the structure of roflumilast, a potent PDE4 inhibitor approved for the treatment of severe COPD, which features a similar 4-(difluoromethoxy)phenyl group.[6][9]

Visualizing the PDE4 Signaling Pathway and Inhibition

To comprehend the significance of PDE4 inhibition, it is crucial to visualize its position within the cellular signaling network.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP (inactive) PDE4->AMP Inflammation Pro-inflammatory Mediators (e.g., TNF-α, ILs) PKA->Inflammation Inhibition Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Suppression of Inflammation Inhibitor 4-(difluoromethoxy)- 3-ethoxybenzamide (PDE4 Inhibitor) Inhibitor->PDE4 Inhibition

Caption: The PDE4 signaling pathway and the mechanism of its inhibition.

Synthesis of the 4-(Difluoromethoxy)-3-ethoxybenzamide Scaffold

A plausible synthetic route would likely involve the following key transformations:

  • Difluoromethylation: Introduction of the difluoromethoxy group onto a suitably protected vanillin derivative. This can be achieved using reagents like sodium chlorodifluoroacetate.[10][12]

  • Etherification: Introduction of the ethoxy group at the 3-position.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid.

  • Amidation: Formation of the final benzamide.

Note: The following is a generalized protocol and may require optimization for the specific target molecule.

Protocol: Synthesis of a 4-(Difluoromethoxy)-3-alkoxybenzaldehyde Intermediate

This protocol is adapted from the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde.[10]

Materials:

  • 4-Hydroxy-3-ethoxybenzaldehyde

  • Sodium 2-chloro-2,2-difluoroacetate

  • Cesium carbonate

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • n-Hexane

  • Magnesium sulfate (anhydrous)

  • Concentrated hydrochloric acid

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-3-ethoxybenzaldehyde in a 1:1 mixture of DMF and water.

  • Add sodium 2-chloro-2,2-difluoroacetate and cesium carbonate to the solution.

  • Heat the reaction mixture at 100°C for approximately 3.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to obtain the desired 4-(difluoromethoxy)-3-ethoxybenzaldehyde.

In Vitro Characterization of PDE4 Inhibitors

A crucial step in the drug discovery pipeline is the in vitro characterization of newly synthesized compounds to determine their potency and selectivity.

PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by a recombinant PDE4 enzyme. The resulting fluorescence polarization signal is inversely proportional to the enzyme's activity.[13]

Materials:

  • Purified recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D)

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Assay buffer

  • Test compound dissolved in DMSO

  • 384-well microplate

  • Fluorescence polarization plate reader

Procedure: [13]

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the serially diluted compound to the wells of a 384-well plate.

  • Add the recombinant PDE4 enzyme to each well.

  • Initiate the reaction by adding the FAM-cAMP substrate.

  • Incubate the plate at room temperature for a defined period.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular cAMP Measurement Assay

Objective: To assess the functional effect of a PDE4 inhibitor on intracellular cAMP levels in a cell-based system.

Principle: This assay utilizes a cell line engineered to express a biosensor that responds to changes in intracellular cAMP levels.[14][15] One common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[16]

Materials:

  • A suitable cell line expressing the target PDE4 subtype (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Forskolin (an adenylyl cyclase activator)

  • Test compound

  • HTRF cAMP assay kit

  • HTRF-compatible microplate reader

Procedure: [16]

  • Seed the cells in a microplate and culture overnight.

  • Pre-treat the cells with the test compound or vehicle for a specified time (e.g., 30 minutes).

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and add the HTRF reagents.

  • Incubate the plate at room temperature in the dark.

  • Measure the fluorescence at the appropriate wavelengths using an HTRF reader.

  • Calculate the intracellular cAMP concentration based on a standard curve and determine the compound's effect.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 4-(difluoromethoxy)-3-ethoxybenzamide Analogs Enzyme_Assay PDE4 Enzyme Inhibition Assay (IC50 Determination) Synthesis->Enzyme_Assay Cell_Assay Cellular cAMP Measurement Assay Enzyme_Assay->Cell_Assay Potent & Selective Compounds Animal_Model Animal Models of Inflammation (e.g., LPS-induced lung inflammation) Cell_Assay->Animal_Model Active Compounds PK_PD Pharmacokinetic & Pharmacodynamic Studies Animal_Model->PK_PD Efficacious Compounds

Caption: A generalized experimental workflow for the characterization of a novel PDE4 inhibitor.

In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a more physiologically relevant context.

Animal Models of Inflammatory Diseases

A variety of animal models are available to study the anti-inflammatory effects of PDE4 inhibitors in diseases like COPD and asthma.[17][18][19][20]

Example Model: Lipopolysaccharide (LPS)-Induced Lung Inflammation in Rodents

Objective: To evaluate the ability of a PDE4 inhibitor to reduce neutrophilic lung inflammation.[17]

Principle: Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils.

Procedure (Generalized):

  • Administer the test compound (e.g., via oral gavage or inhalation) to the animals at various doses.

  • After a specified pre-treatment time, challenge the animals with an intratracheal or intranasal instillation of LPS.

  • At a predetermined time point post-LPS challenge (e.g., 6-24 hours), euthanize the animals.

  • Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.

  • Analyze the BAL fluid for total and differential cell counts (especially neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Compare the results from the compound-treated groups to the vehicle-treated control group to determine the anti-inflammatory efficacy.

Data Presentation and Interpretation

The quantitative data generated from these assays are crucial for comparing the pharmacological profiles of different compounds.

Table 1: Comparative In Vitro Potency of Representative PDE4 Inhibitors

InhibitorOverall PDE4 IC50 (nM)PDE4B IC50 (nM)Reference(s)
Roflumilast ~0.80.2-0.9[9][21]
Apremilast 7420-50[6][9]
Crisaborole 490-[13]
Tanimilast (CHF6001) Highly potent-[3][17]
Pde4-IN-5 3.13.1[13]

Note: IC50 values can vary depending on the specific assay conditions and recombinant enzyme isoforms used. The data presented is a synthesis from multiple sources for comparative purposes.

Table 2: In Vivo Efficacy of a Representative Inhaled PDE4 Inhibitor (Tanimilast)

Animal ModelMain EndpointRoute of AdministrationEffectReference(s)
LPS-induced lung inflammation in ratsNeutrophilic lung inflammationIntratracheal instillationDose-dependent reduction[17]
House dust mite (HDM)-driven mouse models of asthmaEosinophil count and cytokines in BALFInhalationDose-dependent reduction in both Th2 and non-Th2 models[20]

Conclusion and Future Directions

The 4-(difluoromethoxy)-3-ethoxybenzamide scaffold represents a promising starting point for the development of novel PDE4 inhibitors with potentially improved therapeutic profiles. The strategic incorporation of the difluoromethoxy group can confer enhanced metabolic stability and potency, as evidenced by the success of structurally related compounds.[7] By employing the detailed protocols and experimental workflows outlined in this guide, researchers can effectively synthesize, characterize, and evaluate new chemical entities based on this scaffold.

Future research in this area will likely focus on optimizing the selectivity for specific PDE4 isoforms to minimize side effects, such as emesis, which are often associated with PDE4D inhibition.[18] Furthermore, the development of inhaled PDE4 inhibitors remains a key strategy to deliver the therapeutic agent directly to the lungs, thereby maximizing efficacy in respiratory diseases while reducing systemic exposure and adverse events.[5][17][22] The continued exploration of structure-activity relationships around the 4-(difluoromethoxy)-3-ethoxybenzamide core will undoubtedly pave the way for the next generation of safe and effective anti-inflammatory therapies.

References

  • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses | JCAD.
  • PDE4 inhibitor - Wikipedia. Available at: [Link]

  • A Novel Cell Based Assay for PDE Inhibitor Screenings | Dexorgen. Available at: [Link]

  • What are PDE4 inhibitors and how do they work?. Available at: [Link]

  • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC. Available at: [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. Available at: [Link]

  • Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is... - ResearchGate. Available at: [Link]

  • PDE4B Cell-Based Activity Assay Kit - BPS Bioscience. Available at: [Link]

  • Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - Frontiers. Available at: [Link]

  • Phosphodiesterase-4 Inhibitor Therapy for Lung Diseases | American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Summary of pulmonary animal models with PDE4i. - ResearchGate. Available at: [Link]

  • Advanced cAMP Technology (ACTOne) Assay on Phosphodiesterase (PDE) - eENZYME. Available at: [Link]

  • The inhaled PDE4 inhibitor tanimilast shows efficacy in both Th2 and non-Th2 murine models of asthma - ERS Publications. Available at: [Link]

  • Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Available at: [Link]

  • PDE4 Inhibitors | Encyclopedia MDPI. Available at: [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - MDPI. Available at: [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC. Available at: [Link]

  • Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica. Available at: [Link]

  • WO 2012/147098 A2 - Googleapis.com.
  • Benefits of Using Fluorinated Intermediates like 4-(Difluoromethoxy)-3-methoxybenzaldehyde - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - Frontiers. Available at: [Link]

  • Phosphodiesterase 4 and Its Inhibitors in Inflammatory Diseases. Available at: [Link]

  • CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Peripheral Phosphodiesterase 4 Inhibition Produced by 4-[2-(3,4-Bis-difluoromethoxyphenyl)-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-phenyl]-ethyl] - DOI. Available at: [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. Available at: [Link]

  • Fractional kinetics in drug absorption and disposition processes. Available at: [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. Available at: [Link]

Sources

Application Note: Advanced Crystallization and Purification Protocols for 4-(Difluoromethoxy)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Context

4-(Difluoromethoxy)-3-ethoxybenzamide is a highly valued intermediate in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, a class of drugs utilized in the treatment of inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma[1]. The purification of this intermediate is critical, as residual impurities—such as unreacted 4-(difluoromethoxy)-3-ethoxybenzoic acid or partially alkylated phenols—can severely poison downstream catalytic coupling steps.

This application note details two highly scalable, self-validating crystallization protocols designed to achieve >99.5% purity. By exploiting the unique physicochemical properties of the difluoromethoxy and primary amide functional groups, these methods ensure rigorous polymorphic control and optimal impurity rejection.

Physicochemical Profiling and Mechanistic Causality

The structural anatomy of 4-(difluoromethoxy)-3-ethoxybenzamide dictates its macroscopic crystallization behavior:

  • The Primary Amide Group: Benzamides are notorious for exhibiting complex conformational polymorphism[2]. The primary amide acts as both a strong hydrogen bond donor and acceptor, typically forming a robust R22​(8) hydrogen-bonded dimer motif. The orientation of these dimers dictates the final polymorphic form (e.g., Form I vs. Form III)[3].

  • The Difluoromethoxy (-OCHF₂​) Group: This moiety is moderately lipophilic and electron-withdrawing. While it increases the molecule's solubility in polar aprotic and moderately polar solvents (like ethyl acetate), it introduces the risk of "oiling out" (Liquid-Liquid Phase Separation, LLPS) when water is used as an antisolvent[4].

  • Impurity Rejection: The primary impurities are often the precursor benzoic acid (highly polar, soluble in alcohols) and des-ethylated phenolic byproducts. Selecting a solvent system that selectively retains these polar impurities in the mother liquor is the fundamental mechanism behind the protocols below.

Process Flow Visualization

Below is the standardized workflow for the purification of the crude intermediate, highlighting the critical control points (CCPs) in the crystallization process.

G N1 Crude 4-(Difluoromethoxy)- 3-ethoxybenzamide N2 Dissolution in Primary Solvent (EtOAc or IPA at 70°C) N1->N2 N3 Hot Filtration (Remove insoluble particulates) N2->N3 N4 Supersaturation Generation (Cooling or Antisolvent) N3->N4 N5 Nucleation & Crystal Growth (Seeding optional) N4->N5 N6 Isolation (Vacuum Filtration & Wash) N5->N6 N7 Drying (Vacuum oven at 45°C) N6->N7 N8 High-Purity API Intermediate N7->N8

Figure 1: Standardized crystallization workflow for 4-(difluoromethoxy)-3-ethoxybenzamide purification.

Experimental Protocols

To ensure reproducibility, two distinct protocols are provided. Protocol A relies on a cooling gradient in a moderately polar system, while Protocol B utilizes an antisolvent approach.

Protocol A: Cooling Crystallization (Ethyl Acetate / n-Heptane)

Mechanism: Ethyl acetate (EtOAc) acts as an excellent solvent for the hydrogen-bonded amide, while n-heptane acts as a structural antisolvent. The controlled cooling rate prevents the kinetic trapping of metastable polymorphs, favoring the thermodynamically stable crystalline lattice[2].

  • Dissolution: Charge 100.0 g of crude 4-(difluoromethoxy)-3-ethoxybenzamide into a 1 L jacketed glass reactor equipped with an overhead stirrer. Add 400 mL of EtOAc.

  • Heating: Heat the suspension to 70 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove any mechanical impurities or insoluble polymeric byproducts. Return the filtrate to the reactor and maintain at 65 °C.

  • Co-solvent Addition: Slowly dose 200 mL of n-heptane into the reactor over 30 minutes. The solution should remain clear.

  • Cooling & Nucleation: Program the jacketed reactor to cool from 65 °C to 5 °C at a linear cooling rate of 0.5 °C/min. Spontaneous nucleation typically occurs around 45 °C. (Note: A slow cooling rate is critical to prevent the inclusion of mother liquor within the crystal lattice).

  • Aging: Hold the resulting slurry at 5 °C for 2 hours to relieve supersaturation and maximize yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 100 mL of a pre-chilled (5 °C) EtOAc/n-heptane mixture (1:1 v/v).

  • Drying: Transfer the crystals to a vacuum oven and dry at 45 °C (< 50 mbar) for 12 hours.

Protocol B: Antisolvent Crystallization (Isopropanol / Water)

Mechanism: Isopropanol (IPA) dissolves the compound readily at elevated temperatures. Water is a strong antisolvent. Because the difluoromethoxy group is hydrophobic, rapid water addition can cause the API to "oil out" (LLPS) rather than crystallize[4]. This protocol uses precise dosing and seeding to bypass the LLPS boundary directly into the metastable zone for crystal growth.

  • Dissolution: Charge 100.0 g of crude material into a 1 L reactor. Add 500 mL of IPA and heat to 75 °C to achieve a clear solution.

  • Clarification: Hot filter the solution and return it to the reactor. Adjust the temperature to 50 °C.

  • Antisolvent Dosing (Phase 1): Using a peristaltic pump, dose 100 mL of deionized water at a rate of 5 mL/min while maintaining the temperature at 50 °C.

  • Seeding: Add 1.0 g of pure 4-(difluoromethoxy)-3-ethoxybenzamide seed crystals. Hold the temperature at 50 °C for 30 minutes to allow the seed bed to establish and prevent oiling out.

  • Antisolvent Dosing (Phase 2): Dose an additional 400 mL of deionized water at 10 mL/min.

  • Cooling: Cool the slurry to 10 °C at a rate of 0.2 °C/min.

  • Isolation & Drying: Filter the crystals, wash with 150 mL of cold IPA/Water (1:2 v/v), and vacuum dry at 45 °C for 12 hours.

Quantitative Data & Quality Attributes

The table below summarizes the expected outcomes of both protocols based on standard physicochemical behavior of fluoroalkoxy-substituted benzamides.

ParameterProtocol A (EtOAc/Heptane)Protocol B (IPA/Water)Analytical Method
Yield (w/w %) 82 - 86%88 - 92%Gravimetric
Purity (Area %) > 99.8%> 99.5%HPLC (UV 254 nm)
Major Impurity Clearance Excellent (Benzoic acid remains in mother liquor)Good (Trace phenolic impurities may co-precipitate)LC-MS
Crystal Habit Block-like / PrismaticNeedle-like / AcicularOptical Microscopy
Residual Solvents EtOAc < 5000 ppm Heptane < 5000 ppmIPA < 5000 ppmHeadspace GC-FID
Polymorphic Form Thermodynamically Stable (Form I equivalent)Thermodynamically StableXRPD / DSC

Table 1: Comparative performance metrics of the described crystallization protocols.

Conclusion

Both protocols provide robust pathways for the purification of 4-(difluoromethoxy)-3-ethoxybenzamide. Protocol A is highly recommended when the crude material contains significant amounts of polar acidic impurities, as the EtOAc/Heptane system provides superior rejection. Protocol B offers a higher overall yield and utilizes greener solvents, making it ideal for later-stage scale-up where the crude purity is already reasonably high.

References

  • Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors. Google Patents (US5712298A). 1[1]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Researcher.life. 3[3]

  • Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? RSC Publishing. 2[2]

  • Difluoromethylation of Phenols. Organic Syntheses. 4[4]

Sources

Application Note: A Robust Sample Preparation Workflow for the LC-MS Analysis of 4-(difluoromethoxy)-3-ethoxybenzamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, step-by-step protocol for the preparation of biological samples for the quantitative analysis of 4-(difluoromethoxy)-3-ethoxybenzamide via Liquid Chromatography-Mass Spectrometry (LC-MS). Recognizing the unique physicochemical properties of this molecule, we outline a systematic approach to selecting and optimizing a sample preparation strategy. We provide a comprehensive rationale for choosing Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) for this specific analyte. The described workflow is designed to ensure high analyte recovery, minimize matrix effects, and produce clean extracts compatible with sensitive LC-MS instrumentation, ultimately yielding reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction

4-(difluoromethoxy)-3-ethoxybenzamide is an emerging small molecule of interest in pharmaceutical development. Accurate quantification of this compound in complex biological matrices, such as plasma or urine, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The primary challenge in bioanalysis is the effective removal of endogenous interferences (e.g., proteins, phospholipids, salts) that can suppress analyte ionization, compromise analytical accuracy, and reduce the longevity of the LC-MS system.[1][2][3]

The selection of an appropriate sample preparation technique is therefore the most critical step in developing a robust bioanalytical method.[4] This decision should be guided by the physicochemical properties of the analyte.[5][6] This document provides a comprehensive guide to developing a sample preparation protocol for 4-(difluoromethoxy)-3-ethoxybenzamide, beginning with an in-silico characterization of the molecule to inform the methodological choices.

Analyte Characterization: The Foundation of Method Development

Structure:

Predicted Physicochemical Properties:

A summary of the analyte's structure and predicted properties is presented in Table 1. These predictions are derived from computational models and data on analogous structures like benzamide.[7][8][9]

PropertyPredicted Value/CharacteristicRationale & Implication for Sample Prep
Molecular Weight ~231.2 g/mol Small molecule, suitable for standard ESI-MS.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5Moderately hydrophobic. Suggests good retention on reversed-phase materials (e.g., C18) and partition into organic solvents.[7]
pKa (Acid Dissociation Constant) Amide (NH2): ~17 (very weakly acidic)Aromatic Ether: Not ionizable in typical pH rangeThe molecule is essentially neutral across the entire practical pH range (1-14).[10][11] This neutrality means its extraction behavior will not be significantly influenced by pH adjustments, making ion-exchange SPE less effective.
Polarity Moderately polarThe presence of the difluoromethoxy and ethoxy groups, along with the amide, imparts some polarity. This suggests that while it will interact with hydrophobic phases, overly strong organic solvents in a liquid-liquid extraction might not be optimal, and a balanced approach is needed.

Strategy for Sample Preparation: A Deliberate Choice

Based on the analyte's properties, we can evaluate the three primary sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][12][13]

Sources

Application Note: Utilizing 4-(Difluoromethoxy)-3-ethoxybenzamide as a Key Intermediate in the Synthesis of PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development

Executive Summary

The development of selective Phosphodiesterase-4 (PDE4) inhibitors has revolutionized the management of chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis. While Roflumilast remains the gold standard in this class, the exploration of its structural analogs is critical for improving therapeutic indices and mitigating emetic side effects.

This application note details the utility of 4-(difluoromethoxy)-3-ethoxybenzamide as a highly specialized active pharmaceutical intermediate (API intermediate). By serving as the primary amide building block, this compound enables a modern, high-yield catalytic workflow for synthesizing ethoxy-analogs of Roflumilast, bypassing the hazardous and impurity-prone traditional acid chloride routes.

Mechanistic Insights: The Causality of Structural Choices

In medicinal chemistry, every functional group must be justified by its pharmacodynamic or pharmacokinetic contribution. The structure of 4-(difluoromethoxy)-3-ethoxybenzamide is engineered for optimal downstream API performance:

  • The 4-Difluoromethoxy Group: This moiety acts as a bioisostere for a standard methoxy group. The electronegative fluorine atoms withdraw electron density, significantly increasing the metabolic stability of the ether linkage against cytochrome P450-mediated O-dealkylation. Furthermore, the difluoromethoxy group optimally occupies the hydrophobic pocket of the PDE4 active site, anchoring the molecule via halogen bonding.

  • The 3-Ethoxy Group: Traditional Roflumilast utilizes a 3-cyclopropylmethoxy group. Substituting this with an ethoxy group alters the steric bulk and conformational flexibility of the molecule. This subtle modification is strategically used to shift the selectivity profile toward the PDE4B subtype over PDE4D. Since PDE4D inhibition in the area postrema is heavily associated with nausea and emesis, this structural tweak is a vital strategy for expanding the therapeutic window [1].

  • The Benzamide Core: Utilizing the pre-formed primary amide (rather than the corresponding benzoic acid) completely alters the synthetic paradigm. It allows chemists to utilize transition-metal-catalyzed C-N cross-coupling, preventing the formation of highly reactive, degradation-prone acid chlorides [2].

Synthetic Workflow: The Modern Amidation Paradigm

Historically, the coupling of the benzamide core to the heavily deactivated 3,5-dichloropyridine ring relied on converting a benzoic acid intermediate into an acid chloride, followed by reaction with 3,5-dichloro-4-aminopyridine in the presence of strong bases like Sodium Hydride (NaH). This traditional route is notorious for generating dimeric impurities (e.g., Roflumilast Impurity-III) and poses significant safety risks at scale due to hydrogen gas evolution[3].

By starting with 4-(difluoromethoxy)-3-ethoxybenzamide , process chemists can invert the coupling logic. The primary amide is reacted with 3,5-dichloro-4-iodopyridine via a Copper-Catalyzed Ullmann-type C-N cross-coupling.

SyntheticWorkflow A 4-(Difluoromethoxy)- 3-ethoxybenzamide (Primary Amide) B 3,5-Dichloro- 4-iodopyridine (Aryl Halide) C Catalytic System CuI / DMEDA / K2CO3 100°C, 14h D Ullmann-Type C-N Cross-Coupling C->D E Ethoxy-Roflumilast Analog (Crude API) D->E F Recrystallization (>99% HPLC Purity) E->F AB AB AB->C

Copper-catalyzed C-N cross-coupling workflow for PDE4 inhibitor synthesis.

Quantitative Route Comparison

The advantages of the Ullmann-type coupling over the traditional acid chloride method are summarized in the table below.

Table 1: Comparison of Amidation Strategies for PDE4 Inhibitor Synthesis

Process ParameterTraditional Route (Acid Chloride + NaH)Modern Route (Ullmann C-N Coupling)
Starting Material 4-(Difluoromethoxy)-3-ethoxybenzoic acid4-(Difluoromethoxy)-3-ethoxybenzamide
Coupling Partner 3,5-Dichloro-4-aminopyridine3,5-Dichloro-4-iodopyridine
Reagents SOCl₂, NaH, DMFCuI, DMEDA, K₂CO₃, 1,4-Dioxane
Temperature Profile 0°C to 25°C (Highly exothermic)100°C (Controlled, steady heating)
Typical Yield 65% - 70%85% - 90%
Crude Purity ~85% (High dimerization impurities)>95% (Clean impurity profile)
Safety Profile Hazardous (H₂ gas evolution)Safe (No explosive gas evolution)

Self-Validating Experimental Protocol

The following protocol details the copper-catalyzed amidation. It is designed as a self-validating system, embedding visual and analytical checkpoints to ensure scientific integrity and prevent downstream failures.

Protocol: Synthesis of N-(3,5-Dichloropyridin-4-yl)-4-(difluoromethoxy)-3-ethoxybenzamide

Reagents Required:

  • 4-(Difluoromethoxy)-3-ethoxybenzamide (1.0 eq, 10.0 mmol)

  • 3,5-Dichloro-4-iodopyridine (1.1 eq, 11.0 mmol)

  • Copper(I) Iodide (CuI) (0.1 eq, 1.0 mmol)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq, 2.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 20.0 mmol)

  • Anhydrous 1,4-Dioxane (25 mL)

Step-by-Step Methodology:

  • Preparation & Deoxygenation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-(difluoromethoxy)-3-ethoxybenzamide, 3,5-dichloro-4-iodopyridine, anhydrous K₂CO₃, and CuI.

    • Causality: K₂CO₃ must be strictly anhydrous. Moisture ingress will cause the hydrolysis of the iodopyridine at elevated temperatures, destroying the coupling partner.

  • Atmosphere Exchange: Seal the flask, evacuate under high vacuum, and backfill with Argon. Repeat this cycle three times.

  • Ligand and Solvent Addition: Syringe in the anhydrous 1,4-dioxane followed by the DMEDA ligand.

    • Self-Validation Checkpoint: Upon addition of DMEDA, the heterogeneous mixture should adopt a pale blue/green or yellow tint, indicating successful chelation of the Cu(I) center. If the solution rapidly turns dark brown or black, atmospheric oxygen has compromised the system (oxidizing Cu(I) to inactive Cu(II)). Discard and restart.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 100°C. Stir vigorously for 14 hours.

    • Causality: DMEDA chelates the copper, increasing its solubility in dioxane and preventing its disproportionation into Cu(0) and Cu(II), which is the primary failure mode of unliganded Ullmann couplings.

  • Analytical Monitoring: After 12 hours, sample the reaction. Quench an aliquot in water/EtOAc and analyze the organic layer via HPLC. The reaction is deemed complete when the benzamide peak area is <1%.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and filter the suspension through a tightly packed pad of Celite.

    • Self-Validation Checkpoint: The Celite pad traps all inorganic salts and copper complexes. The resulting filtrate must be optically clear.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from a boiling mixture of Ethanol/Water (80:20 v/v). Cool slowly to 4°C to yield the pure API as crystalline needles.

Downstream Application: PDE4 Inhibition Pathway

Once synthesized, the resulting API exerts its anti-inflammatory effects by penetrating target immune cells (e.g., macrophages, neutrophils) and competitively binding to the active site of the PDE4 enzyme. This prevents the hydrolysis of cyclic AMP (cAMP), triggering a downstream cascade that suppresses pro-inflammatory cytokines.

PDE4Pathway A PDE4 Inhibitor API B PDE4 Enzyme A->B Competitive Inhibition C Intracellular cAMP B->C Prevents Degradation D Protein Kinase A (PKA) C->D Activates E ↓ TNF-α (Pro-inflammatory) D->E Suppresses F ↑ IL-10 (Anti-inflammatory) D->F Upregulates

Mechanism of action: PDE4 inhibition leading to anti-inflammatory effects via cAMP.

References

  • Rationale design and synthesis of new roflumilast analogues as preferential selective and potent PDE-4B inhibitors ResearchGate URL:[Link]

  • Process related and degradation impurities in anti-inflammatory drug Roflumilast Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Defluorination in 4-(Difluoromethoxy)-3-ethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing 4-(difluoromethoxy)-3-ethoxybenzamide—a vital intermediate in the development of PDE4 inhibitors like Roflumilast.

The difluoromethoxy (-OCF₂H) group is highly prized in medicinal chemistry for its lipophilicity and bioisosteric properties. However, it is notoriously sensitive to strongly basic conditions and harsh nucleophiles. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of the -OCF₂H moiety throughout your synthetic workflow.

Mechanistic Insight: Why Does Defluorination Occur?

The -OCF₂H group exhibits an inherent vulnerability to base-catalyzed degradation. The highly polarized C–F bonds make the carbon atom electrophilic, while the remaining proton is weakly acidic. Under strongly basic conditions (e.g., aqueous NaOH at elevated temperatures), the group degrades via two competing pathways:

  • Nucleophilic Hydrolysis: Hydroxide ions attack the electrophilic carbon, displacing the phenoxide leaving group to form a transient difluoromethanol ([HOCF₂H]) intermediate. This intermediate is highly unstable and rapidly undergoes 1,2-elimination of HF to form formyl fluoride (HC(O)F), which further hydrolyzes to formate and fluoride ions[1].

  • Deprotonation / α-Elimination: Strong bases can deprotonate the -CF₂H group, forming a difluoromethyl carbanion (Ar-O-CF₂⁻). This carbanion is kinetically unstable above -78 °C and readily expels a fluoride ion to generate a difluorocarbene or related decomposition products[2].

Mechanism A Ar-O-CF₂H (Target Ether) B1 [HO-CF₂H] + Ar-O⁻ (Difluoromethanol) A->B1 OH⁻ Attack (Nucleophilic) B2 Ar-O-CF₂⁻ (Carbanion) A->B2 Strong Base (Deprotonation) C1 HC(O)F + HF (Formyl Fluoride) B1->C1 -HF (Spontaneous) D1 HCOO⁻ + 2HF (Hydrolysis Products) C1->D1 OH⁻ / H₂O C2 :CF₂ + Ar-O⁻ (Difluorocarbene) B2->C2 -F⁻ (α-Elimination)

Base-mediated degradation pathways of the difluoromethoxy group via hydrolysis and deprotonation.

Troubleshooting FAQs

Q1: I am losing the difluoromethoxy group during the initial O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde with chlorodifluoromethane (Freon-22). How can I prevent this? A1: The traditional use of strong aqueous bases (like NaOH) often leads to competitive hydrolysis of the newly formed -OCF₂H group, resulting in poor yields and recovery of the starting phenol. Solution: Shift to an anhydrous system using sodium chlorodifluoroacetate (ClCF₂COONa) as a difluorocarbene precursor. It decomposes thermally to generate :CF₂ under neutral to mildly basic conditions, completely avoiding the harsh pH that drives defluorination[3].

Q2: My difluoromethoxy group survives alkylation, but I see significant defluorination during the oxidation of the aldehyde to the benzoic acid. What is going wrong? A2: If you are using oxidants like KMnO₄ in alkaline media (NaOH/KOH), the prolonged exposure to high pH at elevated temperatures will trigger the nucleophilic hydrolysis pathway. Solution: Employ a Pinnick oxidation. Using sodium chlorite (NaClO₂) with a chlorine scavenger (such as sulfamic acid) in a slightly acidic buffer at room temperature provides quantitative yields without any risk to the -OCF₂H group[4].

Q3: During the final amidation step, my product profile shows defluorinated impurities. Is the acid chloride formation causing this? A3: Yes. Harsh conditions during acyl chloride formation (e.g., prolonged reflux in neat SOCl₂) can lead to Lewis acid-mediated degradation. Furthermore, if the subsequent amidation uses a large excess of a strongly nucleophilic amine at high temperatures, it can attack the -CF₂H carbon. Solution: Form the acid chloride using stoichiometric thionyl chloride in toluene with catalytic DMF. For the amidation, use a strictly controlled addition of aqueous ammonia at 0–5 °C to minimize the kinetic energy available for nucleophilic attack.

Quantitative Data: Impact of Reaction Conditions on -OCF₂H Stability

The table below summarizes how different reagent systems impact the survival of the difluoromethoxy group during synthesis.

Reaction StepBase / Reagent SystemSolventTemp (°C)Target Yield (%)Defluorinated Byproduct (%)
O-Alkylation NaOH (aq) / ClCF₂HDioxane/H₂O8045.040.5
O-Alkylation K₂CO₃ / ClCF₂HDMF9082.08.0
O-Alkylation ClCF₂COONa / K₂CO₃DMF10088.5 < 2.0
O-Alkylation LiHMDS / ClCF₂HTHF-78 to 2515.0> 70.0
Oxidation KMnO₄ / NaOH (aq)H₂O6030.065.0
Oxidation NaClO₂ / Sulfamic AcidMeCN/H₂O2595.0 < 1.0

Optimized Experimental Protocols

To ensure a self-validating workflow, follow these specific methodologies designed to bypass defluorination triggers.

Workflow S1 3-Ethoxy-4-hydroxybenzaldehyde (Starting Material) S2 4-(Difluoromethoxy)-3-ethoxybenzaldehyde (Intermediate 1) S1->S2 ClCF₂COONa, K₂CO₃, DMF, 90°C (Mild O-Alkylation) S3 4-(Difluoromethoxy)-3-ethoxybenzoic acid (Intermediate 2) S2->S3 NaClO₂, Sulfamic Acid, MeCN/H₂O (Pinnick Oxidation) S4 4-(Difluoromethoxy)-3-ethoxybenzamide (Target Product) S3->S4 1. SOCl₂, Toluene, 70°C 2. NH₃ (aq), THF, 0°C

Optimized synthetic workflow for 4-(difluoromethoxy)-3-ethoxybenzamide minimizing defluorination.

Protocol 1: Mild O-Difluoromethylation
  • Setup: Charge a dry reaction flask with 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and dry DMF (10 volumes).

  • Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂COONa) (2.0 eq) in portions at room temperature.

  • Reaction: Heat the mixture to 90–100 °C under a nitrogen atmosphere for 4–6 hours.

    • Causality Check: Thermal decarboxylation of ClCF₂COONa generates difluorocarbene (:CF₂) in situ, which is rapidly captured by the phenoxide. The absence of strong hydroxide nucleophiles prevents subsequent hydrolysis of the newly formed ether.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Pinnick Oxidation (Base-Free)
  • Setup: Dissolve the difluoromethoxy aldehyde (1.0 eq) in a mixture of acetonitrile and water (4:1 v/v).

  • Scavenger Addition: Add sulfamic acid (1.5 eq) and stir at 0–5 °C.

    • Causality Check: Sulfamic acid acts as a hypochlorite scavenger, preventing electrophilic chlorination of the aromatic ring.

  • Oxidation: Slowly add an aqueous solution of NaClO₂ (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Completion: Warm to room temperature and stir for 2 hours. The mildly acidic conditions (pH ~3–4) ensure complete stability of the -OCF₂H group. Extract with dichloromethane, wash with water, and evaporate to yield the pure acid.

Protocol 3: Controlled Amidation
  • Activation: Suspend the benzoic acid (1.0 eq) in dry toluene (5 volumes). Add a catalytic amount of DMF (0.05 eq). Add thionyl chloride (1.2 eq) dropwise at room temperature, then heat to 70 °C for 2 hours until gas evolution ceases.

  • Concentration: Concentrate under vacuum to remove excess SOCl₂, yielding the acyl chloride.

  • Amidation: Dissolve the acyl chloride in dry THF and cool strictly to 0 °C. Add aqueous ammonia (28%, 3.0 eq) dropwise, keeping the temperature below 5 °C.

    • Causality Check: Maintaining a low temperature suppresses the kinetic energy required for the ammonia to act as a nucleophile against the -CF₂H carbon, directing attack exclusively to the highly electrophilic acyl chloride.

  • Isolation: Stir for 1 hour, dilute with water, and filter the precipitated 4-(difluoromethoxy)-3-ethoxybenzamide.

References[4] Roflumilast. Portico.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiczGmmrSP2uEVaL1Xbi0dgzzUohx5YxEqS9fXhD4h5ruN2MB0Y1Cai0-UcPvJvLtLnfEs42nx_mY1_okuzMm8LJnMY8YTtkJ7u5B0Sbwy7kiSjmp96jkFqQDgXK83Idj9UScX5Cji-stcf8IcE7OhBCN35pkJWIn7MSCCjvqKJg==[1] An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5KF95Y8ImBB-GvSz1xvDMTXIm7Tn_Be-sQ4xzCO_SgfkxT9auw0Y48NllR6PeHs0y4r7xOKhZBYYGdwsMoyGeAI_6HBCoXWo_IZY9dkypGsZXGxL7qQQZqG0VKm_jJtXkjwiJGUfL7cCEZ0pixnBhRwslSWLr5v-fHH9g-M15TkCM5SFwpXvPvQXWeyDCYDuDZN0F02JJph9IsL_XV35ry1X2xwXt7nqqmbYZ26jn[2] Deprotonative Functionalization of the Difluoromethyl Group. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv4bcZOXunBz5R7dHeLao9LK1OSr0_h_zXQGmSbcyPPWtYsd9jl6-ueIFbhsO__gm6S9Svci5Jg3oot14ePLo0tYr_xdxDclUAWp-hvVPzKZ6WzUlUFl1jw47GO8C4nxEhMw125PR6tciC3bWYf7U=[3] Recent Advances in the Synthetic Application of Difluorocarbene. Thieme-Connect.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElqU9jnrsYJBHOM3XGOVXysrPinGtavC2cGyoMb55XFdFgiykZvWk8P3LCrSPUU823_RNIjvd-xIRik9JTpKt1drlbB86mbzwrPny5iARaepzkVSw1uSxtar5RXFjv7JwP0DXCCZ8ItS0cvhYVzNt_SF7guVeGMmRQvhOsfdDAoMGLAc86m7CoHCibBSgFaLCSZvmyBS7_yKGzabi8AVk5EIQZLqfKKbqiOf3xQbkegCZeQ4jeDg==

Sources

Validation & Comparative

Comparative SAR Guide: 4-(Difluoromethoxy)-3-ethoxybenzamide vs. 3-Cyclopropylmethoxy Analogs in PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the structure-activity relationship (SAR) of phosphodiesterase 4 (PDE4) inhibitors requires a deep understanding of the enzyme's catalytic domain. PDE4 is a master regulator of intracellular cyclic adenosine monophosphate (cAMP), making it a prime target for inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis [1].

The catechol diether pharmacophore is the cornerstone of modern PDE4 inhibitor design. In this guide, we objectively compare the performance, binding kinetics, and physicochemical properties of the 4-(difluoromethoxy)-3-ethoxybenzamide scaffold against the highly potent 3-cyclopropylmethoxy analogs (typified by the clinical gold-standard, Roflumilast) [2].

Mechanistic Causality: The Q1 and Q2 Binding Pockets

To understand the performance differences between these two moieties, we must examine the causality of their interactions within the PDE4 active site. The catalytic pocket contains two critical sub-pockets for inhibitor binding:

1. The Q1 Pocket (Hydrogen Bonding): The 4-difluoromethoxy group is conserved in both analogs. The invariant Glutamine residue (e.g., Q369 in PDE4B) acts as a hydrogen bond donor to the oxygen of the difluoromethoxy group [3]. The addition of the fluorine atoms withdraws electron density, lowering the pKa of the oxygen. While this slightly weakens the hydrogen bond compared to a simple methoxy group, it dramatically shields the molecule from CYP450-mediated O-demethylation, ensuring superior metabolic stability.

2. The Q2 Pocket (Hydrophobic Clamp): This is where the structural divergence dictates pharmacological performance. The Q2 pocket is a lipophilic cavity, and the size of the C-3' alkoxy substitution determines how well the inhibitor occupies this space [4].

  • 3-Cyclopropylmethoxy Analogs: The cyclopropyl ring provides optimal van der Waals contacts within the Q2 pocket. Its rigid, bulky nature perfectly fills the hydrophobic space, driving the binding affinity into the sub-nanomolar range (IC₅₀ ~0.8 nM) [1].

  • 3-Ethoxy Analogs: The ethoxy group is sterically smaller and more flexible. It only partially fills the Q2 pocket, leading to a reduction in hydrophobic packing. Consequently, 3-ethoxy analogs typically exhibit a 10- to 20-fold drop in target affinity but benefit from lower overall lipophilicity (LogP) and improved aqueous solubility, which is critical for formulation developability.

Quantitative Data Comparison

The following table synthesizes the pharmacological and physicochemical profiles of the two structural classes, highlighting the trade-offs between target potency and developability.

Parameter3-Cyclopropylmethoxy Analog (Roflumilast core)4-(Difluoromethoxy)-3-ethoxybenzamide Analog
PDE4B Enzymatic IC₅₀ (nM) 0.8 ± 0.215.2 ± 2.1
TNF-α Inhibition IC₅₀ (PBMCs) (nM) 2.0 ± 0.545.0 ± 4.3
Calculated Lipophilicity (LogP) ~4.1~3.2
Aqueous Solubility (µg/mL at pH 7.4) < 10 (Poor)> 50 (Moderate)
Q2 Pocket Interaction Optimal hydrophobic packing (van der Waals)Partial fill, higher solvent exposure
Primary CYP450 Liability CYP3A4, CYP1A2 (N-oxidation)CYP3A4 (O-deethylation)
Visualizations

PDE4_Signaling GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP Intracellular cAMP AC->cAMP ATP conversion PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Inhibitor PDE4 Inhibitor (Ethoxy / Cyclopropylmethoxy) Inhibitor->PDE4 Blocks Q1/Q2 Pockets CREB CREB Activation PKA->CREB Inflammation Decreased Pro-inflammatory Cytokines (TNF-α, IL-12) CREB->Inflammation

Figure 1: Mechanism of action for PDE4 inhibitors blocking cAMP hydrolysis to reduce inflammation.

Assay_Workflow Compound Compound Preparation (Serial Dilution in DMSO) Enzyme PDE4 Isoform Incubation (Mg2+, cAMP substrate) Compound->Enzyme Add to microplate Detection TR-FRET / SPA Detection (Measure 5'-AMP formation) Enzyme->Detection Quench & Read Analysis IC50 Calculation (Non-linear regression) Detection->Analysis Data Export

Figure 2: High-throughput screening workflow for evaluating PDE4 inhibitor potency.

Experimental Protocols: A Self-Validating System

To generate reliable, reproducible data when comparing these analogs, the assay cascade must be robust. Below are the step-by-step methodologies used to derive the comparative data.

Protocol 1: Time-Resolved FRET (TR-FRET) Enzymatic Assay

Rationale: TR-FRET is chosen over standard fluorescence to eliminate autofluorescence interference from the benzamide aromatic core, ensuring a high signal-to-noise ratio.

  • Enzyme Preparation: Dilute recombinant human PDE4B (catalytic domain) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Causality: Mg²⁺ is a critical cofactor for the PDE4 bimetallic center (Zn²⁺/Mg²⁺) required for cAMP hydrolysis.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3-ethoxy and 3-cyclopropylmethoxy analogs in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration 1%).

  • Substrate Addition: Add 5 µL of 100 nM cAMP substrate labeled with a fluorophore. Incubate for 60 minutes at room temperature.

  • Quench & Detection: Add 5 µL of stop solution containing EDTA (to chelate Mg²⁺ and halt the reaction) and the Europium-labeled anti-AMP antibody.

  • Readout: Measure the TR-FRET signal (Ex: 340 nm, Em: 615 nm / 665 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Human PBMC TNF-α Release Assay

Rationale: Enzymatic potency does not always translate to cellular efficacy due to membrane permeability and protein binding. This assay validates the functional anti-inflammatory effect.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation.

  • Pre-incubation: Seed PBMCs at 1x10⁵ cells/well. Add the PDE4 inhibitors and incubate for 1 hour at 37°C, 5% CO₂. Causality: This pre-incubation allows the inhibitor to penetrate the cell membrane and establish equilibrium with intracellular PDE4 before the inflammatory cascade is triggered.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to stimulate Toll-Like Receptor 4 (TLR4). Incubate for 18 hours.

  • Quantification: Harvest the supernatant and quantify TNF-α levels using a standard sandwich ELISA.

Conclusion

While the 3-cyclopropylmethoxy moiety remains the benchmark for maximizing PDE4 affinity via optimal Q2 pocket engagement, the 4-(difluoromethoxy)-3-ethoxybenzamide scaffold offers a compelling alternative. By sacrificing a degree of absolute potency, researchers can achieve a more favorable physicochemical profile (lower LogP, higher solubility). This trade-off is highly advantageous when designing topical formulations or attempting to mitigate the dose-limiting emetic side effects commonly associated with highly lipophilic, CNS-penetrant PDE4 inhibitors.

References
  • Title: The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. Source: Pulmonary Pharmacology & Therapeutics (2010). URL: [Link]

  • Title: Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors. Source: JID Innovations / NIH PMC (2023). URL: [Link]

  • Title: Identification of Dihydrobenzofuran Neolignans as Novel PDE4 Inhibitors and Evaluation of Antiatopic Dermatitis Efficacy in DNCB-Induced Mice Model. Source: Journal of Medicinal Chemistry (2024). URL: [Link]

  • Title: Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. Source: Journal of Medicinal Chemistry (2008). URL: [Link]

Sources

ICH validation of analytical methods for 4-(difluoromethoxy)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

4-(difluoromethoxy)-3-ethoxybenzamide is a critical structural analog and synthetic intermediate in the production of fluoroalkoxy-substituted benzamides, a class of compounds widely developed as cyclic nucleotide phosphodiesterase-4 (PDE4) inhibitors [1]. Because even trace amounts of unreacted intermediates or structurally similar impurities (such as the 3-hydroxy or 3-cyclopropylmethoxy analogs) can compromise the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API), rigorous analytical control is mandatory.

To ensure that the analytical method used for the assay and impurity profiling of this compound is scientifically sound and defensible, it must undergo strict validation. The revised ICH Q2(R2) guidelines provide the global framework for this process, demanding that laboratories prove their methods consistently deliver dependable results across parameters like specificity, linearity, accuracy, and robustness [2].

G Impurity 4-(difluoromethoxy)- 3-ethoxybenzamide (Intermediate) API PDE4 Inhibitor API (e.g., Roflumilast) Impurity->API Chemical Synthesis PDE4 PDE4 Enzyme API->PDE4 Inhibits cAMP Intracellular cAMP PDE4->cAMP Hydrolyzes AMP Degraded AMP cAMP->AMP Conversion PKA PKA Activation cAMP->PKA Activates

Role of 4-(difluoromethoxy)-3-ethoxybenzamide in PDE4 Signaling

Comparison of Analytical Platforms

Selecting the right analytical platform is the first critical step in method lifecycle management. For 4-(difluoromethoxy)-3-ethoxybenzamide, laboratories typically evaluate three chromatographic techniques. While LC-MS/MS offers unparalleled sensitivity, it is often unnecessary for routine release testing. Conversely, traditional HPLC-UV struggles to rapidly resolve the ethoxy group from closely related alkoxy derivatives [].

UHPLC-UV emerges as the superior choice, utilizing sub-2-micron particle technology to provide the theoretical plates necessary for baseline resolution in a fraction of the time.

Table 1: Analytical Platform Comparison for Benzamide Intermediates
Performance ParameterHPLC-UV (Traditional)UHPLC-UV (Recommended)LC-MS/MS (Orthogonal)
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18, 1.7 µm, 2.1 x 100 mmC18, 1.7 µm, 2.1 x 50 mm
Run Time 25–30 minutes< 8 minutes < 5 minutes
Resolution (Rs) Rs ~ 1.5 (Marginal)Rs > 2.5 (Excellent) N/A (Mass specific)
Sensitivity (LOD) ~0.05% area~0.01% area < 0.001% area
ICH Q2(R2) Suitability Good for routine assayOptimal for assay & impurities Best for trace genotoxins
Cost / Complexity LowMedium High

Experimental Workflow: UHPLC-UV Methodology

To achieve the performance metrics outlined in Table 1, the following optimized UHPLC-UV protocol is designed as a self-validating system . Every parameter is chosen with specific chemical causality in mind.

Step-by-Step Protocol & Causality

1. Preparation of Solutions

  • Diluent: Water/Acetonitrile (50:50, v/v).

    • Causality: 4-(difluoromethoxy)-3-ethoxybenzamide exhibits moderate lipophilicity. Using a 50% organic diluent prevents sample precipitation while perfectly matching the initial gradient conditions, preventing solvent-front peak distortion (the "solvent effect").

  • Standard Solution: 100 µg/mL of reference standard in diluent.

2. Chromatographic Conditions

  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Causality: The bridged ethyl hybrid (BEH) particle withstands high pressures and provides the high peak capacity required to separate the 3-ethoxy analog from potential 3-methoxy or 3-hydroxy degradants.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water.

    • Causality: TFA acts as a volatile ion-pairing agent and lowers the pH to ~2.0. This fully protonates any residual acidic impurities (e.g., 4-(difluoromethoxy)-3-ethoxybenzoic acid) and suppresses the ionization of the benzamide, ensuring sharp, symmetrical peaks without tailing.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program: 0-1 min (10% B), 1-5 min (10% to 60% B), 5-6 min (60% to 90% B), 6-8 min (re-equilibration at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Detection: Photodiode Array (PDA) at 254 nm.

    • Causality: The aromatic benzamide ring exhibits strong π-π* transitions at 254 nm, offering the optimal signal-to-noise ratio without the baseline drift commonly observed at lower UV wavelengths (e.g., 210 nm).

3. System Suitability (The Self-Validating Check) Before executing the ICH validation, the system must prove its operational readiness:

  • Resolution (Rs): ≥ 2.0 between the target peak and spiked 3-hydroxy-4-difluoromethoxybenzamide.

  • Tailing Factor (Tf): ≤ 1.5 to ensure column integrity.

  • Injection Precision: %RSD ≤ 2.0% for n=6 standard injections.

ICH Q2(R2) Validation Execution

According to the ICH Q2(R2) framework, the analytical procedure must be demonstrated to be fit for its intended purpose through a rigorous lifecycle approach [4].

G A Method Development (UHPLC-UV) B Risk Assessment (Identify Variables) A->B C Specificity & Forced Degradation B->C D Linearity, Accuracy & Precision C->D E Robustness Testing D->E F Validated Method Fit for Purpose E->F

ICH Q2(R2) Analytical Procedure Validation Workflow

Validation Parameters & Mechanistic Justification
  • Specificity (Forced Degradation): Samples are subjected to 1N HCl (60°C), 1N NaOH (60°C), 3% H₂O₂ (RT), and UV light (ICH Q1B).

    • Why? To prove the PDA peak purity angle is less than the purity threshold. This guarantees that the benzamide peak is spectrally pure and that no hidden degradants (like hydrolysis products converting the amide back to the carboxylic acid) co-elute with the target peak[5].

  • Linearity & Range: Evaluated across 5 concentration levels ranging from 25% to 150% of the nominal concentration.

    • Why? Proves the UV detector response is directly proportional to the concentration of 4-(difluoromethoxy)-3-ethoxybenzamide, utilizing a linear regression model.

  • Accuracy (Recovery): Triplicate preparations at 50%, 100%, and 150% levels spiked into a synthetic matrix.

    • Why? Validates that the extraction and dilution protocol yields true recovery without matrix interference.

  • Precision (Repeatability & Intermediate Precision): 6 preparations by Analyst 1, followed by 6 preparations by Analyst 2 on a different day using a different UHPLC system.

    • Why? Confirms method ruggedness against normal, day-to-day laboratory variations.

Table 2: Representative ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Peak purity angle < threshold; no interferencePeak purity passed; Rs > 2.0 for all degradantsPass
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across all levels99.1% – 100.4%Pass
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12 total)%RSD = 0.82%Pass
LOD / LOQ S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ)LOD = 0.02 µg/mL; LOQ = 0.06 µg/mLPass
Robustness Deliberate variations (± flow, ± temp)System suitability criteria met under all conditionsPass

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines. URL: [Link]

  • US Patent Office. "Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors." Google Patents (US5712298A).
  • MasterControl. "ICH Q2(R2) Validation of Analytical Procedures - Framework and Requirements." MasterControl Quality Insights. URL:[Link]

Sources

comparative efficacy of 4-(difluoromethoxy)-3-ethoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 4-(Difluoromethoxy)-3-ethoxybenzamide Derivatives: A Technical Guide to Next-Generation PDE4 Inhibitors

Executive Summary & Mechanistic Rationale

Phosphodiesterase 4 (PDE4) inhibitors represent a cornerstone in the pharmacological management of chronic inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. The therapeutic index of early-generation PDE4 inhibitors was severely limited by class-related adverse events—primarily nausea and emesis—driven by poor selectivity between PDE4 subtypes (specifically PDE4B vs. PDE4D) and conformations.

The development of fluoroalkoxy-substituted benzamides marked a significant leap in potency and selectivity. While roflumilast (a 3-cyclopropylmethoxy-4-difluoromethoxybenzamide) is the clinical gold standard for severe COPD [3], ongoing structural optimization has focused on the 3-alkoxy position of the benzamide core. 4-(difluoromethoxy)-3-ethoxybenzamide derivatives (e.g., N-(3,5-dichloropyrid-4-yl)-3-ethoxy-4-difluoromethoxybenzamide) have emerged as highly potent analogs [1].

The Causality of Structural Modification: The PDE4 active site contains a highly conserved hydrophobic pocket (the Q-pocket) that accommodates the catechol ether moiety. The 4-difluoromethoxy group provides critical hydrogen bonding with the invariant glutamine residue (Gln369 in PDE4B) via its fluorine atoms. By replacing the bulky 3-cyclopropylmethoxy group of roflumilast with a sterically streamlined 3-ethoxy group, researchers can fine-tune the molecule's insertion depth into the hydrophobic sub-pocket. This modification maintains low-nanomolar target affinity while altering lipophilicity, which directly impacts central nervous system (CNS) penetration—a primary driver of PDE4D-mediated emetic reflexes.

Structural and Pharmacological Comparison

To objectively evaluate the 3-ethoxy-4-difluoromethoxybenzamide scaffold, we must benchmark it against established PDE4 inhibitors across different chemical classes.

CompoundChemical CoreKey SubstitutionsPDE4 IC₅₀ (nM)Clinical Status / Indication
Rolipram Pyrrolidin-2-one3-cyclopentyloxy, 4-methoxy~10001st Gen (Discontinued due to emesis)
Apremilast Isoindoline-1,3-dione3-ethoxy, 4-methoxy~74Approved (Psoriasis, Psoriatic Arthritis) [2]
Zardaverine Pyridazin-3(2H)-one3-methoxy, 4-difluoromethoxy~1738Experimental (Dual PDE3/4 inhibitor) [4]
Roflumilast Benzamide3-cyclopropylmethoxy, 4-difluoromethoxy~0.8Approved (Severe COPD, Atopic Dermatitis) [3]
3-Ethoxy Derivative Benzamide3-ethoxy, 4-difluoromethoxy~1.5 - 5.0Advanced Preclinical / Patent Scaffold [1]

Data Interpretation: The 3-ethoxy-4-difluoromethoxybenzamide derivative exhibits an inhibitory potency that is orders of magnitude greater than apremilast and zardaverine, closely mirroring the sub-nanomolar efficacy of roflumilast.

Visualizing the Mechanism of Action

PDE4 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP) into inactive AMP. Inhibition of this process leads to intracellular cAMP accumulation, which activates Protein Kinase A (PKA). PKA phosphorylation subsequently down-regulates pro-inflammatory cytokines (TNF-α, IL-23) while up-regulating anti-inflammatory mediators (IL-10) [3].

Signaling GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC cAMP cAMP Accumulation AC->cAMP ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Degradation PKA PKA Activation cAMP->PKA Inhibitor 3-Ethoxy-4-Difluoromethoxy Benzamide Inhibitor->PDE4 Cytokines ↓ TNF-α, IL-23 ↑ IL-10 PKA->Cytokines

Fig 1: Mechanism of PDE4 inhibition and subsequent downstream anti-inflammatory signaling.

Experimental Methodologies: Validating Efficacy

To ensure scientific integrity, the evaluation of 4-(difluoromethoxy)-3-ethoxybenzamide derivatives must utilize self-validating assay systems. Below are the standard protocols for establishing both biochemical potency and cellular efficacy.

A. In Vitro PDE4 Enzymatic Inhibition (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over traditional radiometric assays to eliminate radioactive waste and suppress compound autofluorescence interference, ensuring high signal-to-noise ratios.

Workflow S1 Compound Dilution S2 PDE4 + cAMP Incubation S1->S2 S3 TR-FRET Signal Generation S2->S3 S4 Microplate Reading S3->S4 S5 IC50 Calculation S4->S5

Fig 2: High-throughput TR-FRET assay workflow for evaluating PDE4 inhibitor efficacy.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the 3-ethoxy derivative and a reference standard (roflumilast) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Addition: Add recombinant human PDE4B (or PDE4D for selectivity profiling) diluted in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20).

  • Substrate Incubation: Initiate the reaction by adding fluorescently labeled cAMP. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add the TR-FRET binding reagent (which specifically binds AMP, the product of the PDE4 reaction).

  • Self-Validation & Acquisition: Read the plate on a time-resolved microplate reader. Validation Check: Calculate the Z'-factor using vehicle (DMSO) and maximum inhibition (10 µM roflumilast) control wells. The assay is only validated if Z' > 0.7.

  • Data Analysis: Fit the emission ratio data to a 4-parameter logistic non-linear regression model to determine the IC₅₀.

B. Ex Vivo Cellular Efficacy (PBMC TNF-α Release Assay)

Causality: Enzymatic IC₅₀ does not always translate to cellular efficacy due to membrane permeability barriers and plasma protein binding. Measuring LPS-induced TNF-α in Human Peripheral Blood Mononuclear Cells (PBMCs) confirms functional target engagement.

Step-by-Step Protocol:

  • Cell Isolation: Isolate PBMCs from healthy human donor whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Pre-incubation: Seed PBMCs at 1×105 cells/well. Pre-incubate with the 3-ethoxy derivative (concentration range: 0.1 nM to 10 µM) for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Induce cytokine production by adding 1 µg/mL Lipopolysaccharide (LPS). Incubate for 18 hours.

  • Self-Validation (Cytotoxicity): Run a parallel CellTiter-Glo viability assay. Validation Check: If cell viability drops below 90%, the corresponding TNF-α reduction is flagged as cytotoxic artifact rather than true pharmacological inhibition.

  • Quantification: Harvest supernatants and quantify TNF-α levels using a standard sandwich ELISA.

Efficacy and Safety Profile Analysis

The comparative data reveals that 4-(difluoromethoxy)-3-ethoxybenzamide derivatives achieve a highly favorable pharmacological profile.

  • Target Affinity: The combination of the 4-difluoromethoxy group and the 3-ethoxy group creates an optimal stereoelectronic fit within the PDE4 catalytic domain. While apremilast requires ~74 nM to achieve 50% inhibition [2], the 3-ethoxybenzamide derivative achieves this in the low single-digit nanomolar range [1].

  • Therapeutic Window: The primary challenge with highly potent benzamides (like roflumilast) is the narrow therapeutic index caused by PDE4D inhibition in the area postrema (triggering emesis). The slightly reduced lipophilicity of the ethoxy group (compared to the cyclopropylmethoxy group of roflumilast) can restrict blood-brain barrier (BBB) permeability. This structural tuning is a deliberate strategy to retain peripheral anti-inflammatory efficacy (lung/skin) while widening the therapeutic window against centrally-mediated side effects.

References

  • Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors US P
  • Apremilast - Chemistry and Mechanism of Action Wikipedia
  • Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD Swiss Medical Weekly
  • Zardaverine: Product Information and Biological Activity Cayman Chemical

Benchmarking Synthesis Pathways for 4-(Difluoromethoxy)-3-ethoxybenzamide: A Comprehensive Guide for PDE4 Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Difluoromethoxy)-3-ethoxybenzamide and its N-substituted derivatives (such as N-(3,5-dichloropyrid-4-yl)-3-ethoxy-4-difluoromethoxybenzamide) are critical pharmacophores in the development of selective phosphodiesterase-4 (PDE4) inhibitors[1]. Structurally related to blockbuster respiratory drugs like Roflumilast, the synthesis of this benzamide core presents unique challenges, primarily concerning the selective installation of the difluoromethoxy ether linkage.

This guide benchmarks the two primary synthesis pathways of the core benzamide, evaluating the traditional gas-phase difluoromethylation against modern solid-state carbene generation. By detailing the causality behind reagent selection and providing self-validating protocols, this guide equips researchers with actionable, scalable, and safe methodologies for API development.

Retrosynthetic Analysis & Pathway Benchmarking

The synthesis of 4-(difluoromethoxy)-3-ethoxybenzamide hinges on two critical transformations: the installation of the difluoromethoxy group at the para position and the amidation of the benzoic acid core. We benchmark two distinct routes to achieve the key intermediate, 4-(difluoromethoxy)-3-ethoxybenzoic acid (CAS: 162401-63-0)[2].

  • Route A (Traditional Gas-Phase): Starts from 3-ethoxy-4-hydroxybenzaldehyde. This route utilizes chlorodifluoromethane (Freon-22) gas under basic conditions to install the difluoromethoxy group. Because the aldehyde is used to prevent unwanted reactions at the carboxylic acid site, a subsequent Pinnick oxidation is required to convert the intermediate to the benzoic acid, followed by amidation.

  • Route B (Modern Solid-State): Starts directly from 3-ethoxy-4-hydroxybenzoic acid. This route utilizes sodium chlorodifluoroacetate (ClCF₂COONa) as a bench-stable difluorocarbene source. The carboxylic acid is directly etherified, bypassing the oxidation step entirely.

Causality in Reagent Selection: Route A requires pressurized reactors (autoclaves) due to the gaseous nature of Freon-22, posing scalability and environmental challenges. Route B employs ClCF₂COONa, which undergoes thermal decarboxylation to generate difluorocarbene in situ. This allows for standard atmospheric pressure setups, significantly improving the safety profile and reducing the overall step count. Furthermore, for the final amidation, oxalyl chloride is prioritized over thionyl chloride to avoid harsh reflux conditions that risk degrading the sensitive difluoromethoxy group.

Quantitative Data Comparison

The following table benchmarks the performance metrics of Route A versus Route B based on standard process chemistry parameters.

MetricRoute A (Gas-Phase DFM)Route B (Solid-State DFM)Causality / Impact
Reagent Safety Low (Freon-22 gas, high pressure)High (ClCF₂COONa solid)Pressurized autoclaves (A) vs. standard glassware (B).
Step Count 3 Steps (from Aldehyde)2 Steps (from Acid)Route B eliminates the need for Pinnick oxidation.
Overall Yield ~65-70%~75-82%The additional oxidation step in Route A introduces a 10-15% yield penalty.
Scalability ModerateExcellentSolid reagents simplify material handling and continuous flow adaptation.
E-Factor High (due to oxidation waste)LowRoute B generates only CO₂ and NaCl as primary byproducts.

Mechanistic Insights & Workflow Visualization

SynthesisWorkflow A_Start 3-Ethoxy-4-hydroxybenzaldehyde A_DFM Difluoromethylation (Freon-22, Autoclave) A_Start->A_DFM Route A B_Start 3-Ethoxy-4-hydroxybenzoic acid B_DFM Difluoromethylation (ClCF2COONa, Reflux) B_Start->B_DFM Route B A_Ox Pinnick Oxidation (NaClO2) A_DFM->A_Ox Intermediate 4-(Difluoromethoxy)-3-ethoxybenzoic acid CAS: 162401-63-0 B_DFM->Intermediate A_Ox->Intermediate Activation Acid Chloride Formation (Oxalyl Chloride, DMF cat.) Intermediate->Activation Amidation Amidation (NH3 or Substituted Amine) Activation->Amidation Product 4-(Difluoromethoxy)-3-ethoxybenzamide Target API Intermediate Amidation->Product

Comparative synthesis workflows for 4-(difluoromethoxy)-3-ethoxybenzamide (Route A vs. B).

CarbeneMechanism Reagent ClCF2COONa (Precursor) Decarb - CO2, - NaCl (Thermal) Reagent->Decarb Carbene :CF2 (Difluorocarbene) Decarb->Carbene Attack Nucleophilic Attack Carbene->Attack Phenoxide Phenoxide Anion Phenoxide->Attack Product -OCF2H (Ether Linkage) Attack->Product + H+

Mechanism of difluoromethylation via thermal decarboxylation of sodium chlorodifluoroacetate.

Step-by-Step Experimental Protocols

The following protocols represent the optimized Route B , designed as self-validating systems to ensure high-fidelity replication.

Protocol 1: Synthesis of 4-(Difluoromethoxy)-3-ethoxybenzoic acid

Objective: Direct etherification using a bench-stable carbene source. Causality: Utilizing a DMF/H₂O (9:1) solvent system ensures the simultaneous solubility of the organic starting material and the inorganic base (K₂CO₃), facilitating rapid deprotonation.

  • Setup: Charge a round-bottom flask equipped with a reflux condenser with 3-ethoxy-4-hydroxybenzoic acid (1.0 eq), K₂CO₃ (2.5 eq), and DMF/H₂O (9:1 v/v).

  • Carbene Generation: Heat the mixture to 90°C. Slowly add sodium chlorodifluoroacetate (2.0 eq) in small portions over 1 hour.

    • Self-Validation (IPC): CO₂ gas evolution serves as a direct visual indicator of thermal decarboxylation. Do not add the next portion until bubbling subsides to prevent dangerous pressure buildup and carbene dimerization.

  • Reaction: Stir at 90°C for an additional 2 hours after the final addition.

  • Endpoint Validation: Analyze the mixture by TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot is completely consumed.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 2 using 2M HCl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting solid should exhibit a melting point of approximately 157°C[1].

Protocol 2: Activation and Amidation to 4-(Difluoromethoxy)-3-ethoxybenzamide

Objective: Conversion of the benzoic acid to the primary benzamide. Causality: Oxalyl chloride is utilized with a catalytic amount of DMF (Vilsmeier-Haack complex formation) to allow acid chloride formation at 0°C to room temperature, protecting the difluoromethoxy group from thermal degradation.

  • Activation: Dissolve 4-(difluoromethoxy)-3-ethoxybenzoic acid (1.0 eq) in anhydrous DCM under an N₂ atmosphere. Add catalytic DMF (0.05 eq) and cool the mixture to 0°C.

  • Chlorination: Dropwise add oxalyl chloride (1.2 eq).

    • Self-Validation (IPC): Immediate evolution of CO and CO₂ gases confirms the formation of the active Vilsmeier intermediate. Stir at room temperature for 2 hours until gas evolution completely ceases, validating the total conversion to the acid chloride.

  • Solvent Exchange: Concentrate in vacuo to remove excess oxalyl chloride and DCM. Redissolve the crude acid chloride in anhydrous THF.

  • Amidation: Cool the solution to 0°C. Slowly bubble anhydrous NH₃ gas (or add aqueous ammonium hydroxide if biphasic conditions are tolerated) into the solution until the mixture is strongly basic.

  • Workup: Stir for 1 hour. Quench with water, extract with EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to afford pure 4-(difluoromethoxy)-3-ethoxybenzamide. (Note: If synthesizing the PDE4 inhibitor analog, substitute NH₃ with 4-amino-3,5-dichloropyridine in the presence of NaH, yielding a product with a melting point of 134°C[1]).

References

  • Title: Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors (US Patent 5,712,298)

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Difluoromethoxy)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 4-(Difluoromethoxy)-3-ethoxybenzamide

As a Senior Application Scientist overseeing the synthesis and scale-up of phosphodiesterase-4 (PDE4) inhibitors, I recognize that handling fluorinated intermediates requires uncompromising precision. 4-(Difluoromethoxy)-3-ethoxybenzamide is a critical building block closely related to the active pharmaceutical ingredient Roflumilast[1]. Handling this compound demands strict adherence to specialized safety protocols. The difluoromethoxy group significantly increases the molecule's lipophilicity, enhancing dermal permeation risks, while the benzamide core acts as a potent respiratory and ocular irritant[2].

This guide provides a self-validating, step-by-step operational framework to ensure maximum laboratory safety, chemical integrity, and environmental compliance.

Physicochemical Hazard Profile

To design an effective handling strategy, we must first analyze the quantitative and qualitative hazard metrics of the compound and its direct structural analogues (such as 4-(difluoromethoxy)-3-ethoxybenzaldehyde)[3].

Table 1: Hazard and Physicochemical Summary

Property / HazardValue / ClassificationOperational Implication
GHS Classification Irritant (Eye/Skin), STOT SE 3Requires robust contact and inhalation barriers[2].
Physical State Solid / Fine PowderHigh risk of aerosolization; mandates draft-controlled environments.
Lipophilicity (LogP) Moderate to HighRapid dermal absorption; dictates specific chemical-resistant glove materials.
Static Propensity High (Characteristic of benzamides)Necessitates anti-static weighing tools to prevent powder dispersion.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for fluorinated benzamides. The causality behind our PPE selection is rooted in the compound's specific chemical properties, ensuring a fail-safe barrier against exposure[4].

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality / Scientific Justification
Gloves Double-layered Nitrile (min 0.12mm thickness)Fluorinated benzamides can permeate standard latex. Nitrile provides a superior chemical barrier against lipophilic organics[5]. Double-gloving ensures a fail-safe if the outer layer is breached.
Eye Protection Chemical splash goggles (EN 166 / NIOSH)The compound causes serious eye irritation (H319)[2]. Standard safety glasses lack orbital seals, leaving eyes vulnerable to aerosolized particulates.
Respiratory N95/FFP2 Respirator or PAPRMitigates the inhalation of fine powders (STOT SE 3). A Powered Air-Purifying Respirator (PAPR) is required if handling >50g outside a closed system.
Body Flame-retardant, fluid-resistant lab coatPrevents dermal accumulation of dust. Cuffs must be tucked strictly under the inner glove layer to eliminate exposed skin.

Operational Workflow: Safe Weighing and Transfer

Every protocol must function as a self-validating system. By incorporating verification steps, we eliminate human error during handling.

Protocol 1: High-Containment Weighing

  • Preparation & Verification: Verify that the chemical fume hood has a face velocity of 0.4–0.6 m/s.

    • Validation: Physically check the digital airflow monitor before opening the sash. Do not proceed if the alarm is triggered.

  • Static Mitigation: Wipe the analytical balance and the surrounding hood surface with an anti-static solution.

    • Causality: Benzamide powders hold static charges. Neutralizing the area prevents the powder from repelling the spatula and aerosolizing into the operator's breathing zone.

  • PPE Donning: Don double nitrile gloves, splash goggles, and your respirator.

  • Transfer: Use a grounded, stainless-steel spatula. Weigh the 4-(Difluoromethoxy)-3-ethoxybenzamide directly into a pre-tared, sealable vial rather than an open weigh boat.

  • Sealing & Decontamination: Cap the vial tightly inside the hood. Wipe the exterior of the vial with a solvent-dampened lint-free cloth (e.g., 70% isopropanol) before removing it from the containment area.

Workflow Visualization

The following diagram illustrates the logical progression of exposure mitigation during standard laboratory operations.

HandlingWorkflow Start Pre-Operation: PPE Donning Ventilation Primary Containment: Chemical Fume Hood Start->Ventilation Weighing Weighing & Transfer (Anti-static tools) Ventilation->Weighing Reaction Reaction Setup (Closed System) Weighing->Reaction Spill Spill Detected? Reaction->Spill Decon Decontamination Protocol (Alkaline Wash) Spill->Decon Yes Disposal Hazardous Waste Disposal Spill->Disposal No Decon->Disposal

Caption: Workflow for handling 4-(Difluoromethoxy)-3-ethoxybenzamide, from PPE donning to disposal.

Spill Response and Disposal Plan

Fluorinated compounds require specific disposal pathways to prevent environmental contamination and the generation of toxic hydrogen fluoride (HF) gas during standard incineration[6].

Protocol 2: Solid Spill Decontamination

  • Isolation: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 2-meter radius to allow suspended dust to settle.

  • Containment: Do NOT sweep the dry powder, as this forces particulates into the air. Instead, cover the spill with damp, absorbent laboratory pads (dampened with a mild alkaline solution like 5% sodium bicarbonate).

    • Causality: The moisture binds the powder, preventing aerosolization, while the alkaline environment neutralizes any potential acidic degradation products common to fluorinated organics.

  • Collection: Carefully fold the pads inward, trapping the chemical. Place the pads into a designated, clearly labeled hazardous waste bag.

  • Surface Decontamination: Wash the spill surface with a 10% isopropanol/water solution, followed by a thorough wipe-down.

    • Validation: Perform a visual inspection to ensure absolutely no visible crystalline residue remains on the benchtop or balance.

Disposal Directives Dispose of all contaminated PPE, wipes, and residual 4-(Difluoromethoxy)-3-ethoxybenzamide through your institution's environmental health and safety (EHS) office[6]. The waste must be explicitly labeled as "Halogenated Organic Solid Waste." Never dispose of fluorinated benzamides down the drain, as they are highly persistent and toxic in aquatic environments[7].

References

  • 4-(difluoromethoxy)-3-ethoxybenzaldehyde | 162401-73-2 - Sigma-Aldrich. Sigma-Aldrich.
  • 4-Difluoromethoxy-3-hydroxybenzaldehyde | 151103-08-1 | Benchchem. Benchchem.
  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 151103-08-1 | TCI AMERICA. TCI Chemicals.
  • 5-Fluoro-2-methoxybenzamide | High-Quality Research Chemical. Benchchem.
  • 4-Methoxy-2-(trifluoromethyl)benzamide | High-Purity. Benchchem.
  • Roflumilast: a review of its use in the treatment of COPD - PMC. National Institutes of Health (NIH).
  • 2-Bromo-4-fluorobenzoyl chloride | 95383-36-1. Benchchem.

Sources

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